MU1210
Description
Properties
Molecular Formula |
C22H16N4O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-(1-methylpyrazol-4-yl)-3-(3-pyridin-4-ylphenyl)furo[3,2-b]pyridine |
InChI |
InChI=1S/C22H16N4O/c1-26-13-18(12-24-26)20-5-6-21-22(25-20)19(14-27-21)17-4-2-3-16(11-17)15-7-9-23-10-8-15/h2-14H,1H3 |
InChI Key |
HEAGNKNMQVIVMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=C(C=C2)OC=C3C4=CC=CC(=C4)C5=CC=NC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
MU1210: A Technical Guide to its Mechanism of Action as a CLK Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the mechanism of action for MU1210, a potent chemical probe for the Cdc2-like kinase (CLK) family. It details the molecular pathways, quantitative inhibitory data, and the experimental methodologies used to elucidate its function.
Introduction: The Role of Cdc2-Like Kinases (CLKs)
The Cdc2-like kinases (CLKs) are a highly conserved family of dual-specificity protein kinases, comprising four members: CLK1, CLK2, CLK3, and CLK4.[1] These kinases play a pivotal role in the regulation of pre-messenger RNA (pre-mRNA) splicing, a fundamental process for gene expression in eukaryotes.[1][2] The primary substrates for CLKs are members of the serine and arginine-rich (SR) family of splicing factors (SRSF).[1] CLKs phosphorylate numerous serine residues on SRSF proteins.[1] This phosphorylation event is a critical prerequisite for the nuclear entry of SRSF proteins and the subsequent assembly of the spliceosome, the cellular machinery responsible for carrying out RNA splicing.[1][3] Given their central role in splicing, dysregulation of CLK activity is associated with various pathologies, including cancer and neurodegenerative disorders.[1][2]
This compound has been developed as a potent and selective chemical probe for investigating the biological functions of CLK1, CLK2, and CLK4.[1]
Core Mechanism of Action: Inhibition of SR Protein Phosphorylation
The primary mechanism of action of this compound is the direct inhibition of CLK1, CLK2, and CLK4 kinase activity. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream targets, the SRSF proteins.[1] The resulting hypo-phosphorylated state of SRSF proteins disrupts their normal function, leading to a failure in the proper assembly of the spliceosome.[1][3] This interference with the splicing machinery ultimately causes changes in the alternative splicing patterns of various pre-mRNAs.[1] For example, treatment with this compound has been shown to induce the alternative splicing of Mdm4 in cancer cells.[1]
The signaling pathway is illustrated below:
References
The Role of MU1210 in the Regulation of Alternative Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternative splicing is a fundamental process in eukaryotic gene expression, allowing for the production of multiple distinct mRNA transcripts, and consequently proteins, from a single gene. This intricate mechanism is tightly regulated by a host of factors, with protein kinases playing a pivotal role. Among these, the CDC-like kinases (CLKs) have emerged as key regulators of the spliceosome, primarily through their phosphorylation of serine and arginine-rich (SR) proteins. Dysregulation of this process is implicated in numerous pathologies, including cancer, making the modulation of CLK activity a compelling therapeutic strategy.
This technical guide provides an in-depth overview of MU1210, a potent chemical probe for CLK1, CLK2, and CLK4. We will explore its mechanism of action in the context of alternative splicing regulation, present its quantitative biochemical and cellular activity, and provide detailed experimental protocols for researchers to investigate its effects. This document is intended to serve as a comprehensive resource for scientists and drug development professionals working in the fields of RNA biology, oncology, and medicinal chemistry.
Core Mechanism of Action
This compound exerts its effects on alternative splicing by directly inhibiting the catalytic activity of CLK1, CLK2, and CLK4. These kinases are responsible for phosphorylating SR proteins, a crucial step for their proper function in the nucleus. Phosphorylation of SR proteins by CLKs facilitates their release from nuclear speckles and their recruitment to pre-mRNA, where they act as splicing enhancers or silencers, guiding the spliceosome to specific splice sites.
By inhibiting CLKs, this compound reduces the phosphorylation of SR proteins. This hypo-phosphorylated state can alter their subcellular localization and their ability to interact with pre-mRNA, leading to changes in splice site selection. A well-documented consequence of this compound treatment is the modulation of alternative splicing of the Mdm4 gene, promoting the skipping of exon 6 and leading to an increase in the Mdm4-S isoform.
Quantitative Data
The following tables summarize the in vitro and cellular inhibitory activity of this compound against its primary targets and key off-targets.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| CLK1 | 8 |
| CLK2 | 20 |
| CLK4 | 12 |
| HIPK2 | 23 |
| DYRK2 | 1700 |
Note: Data represents the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: Cellular Target Engagement of this compound (NanoBRET Assay)
| Target Kinase | NanoBRET IC50 (nM) |
| CLK1 | 84 |
| CLK2 | 91 |
| CLK4 | 23 |
| HIPK2 | >10,000 |
Note: Data represents the concentration of this compound required to displace 50% of a fluorescent tracer from the target kinase in live cells, indicating cellular target engagement.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its characterization.
The Impact of MU1210 on SR Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of MU1210, a potent and selective inhibitor of CDC-like kinases (CLKs), on the phosphorylation of Serine/Arginine-rich (SR) proteins. SR proteins are critical regulators of pre-mRNA splicing, and their phosphorylation status is a key determinant of their activity and subcellular localization. This compound has emerged as a valuable chemical probe for elucidating the role of CLK-mediated phosphorylation in splicing regulation. This document consolidates available quantitative data, details experimental methodologies for key assays, and presents signaling pathways and experimental workflows through standardized diagrams.
Introduction
Alternative splicing is a fundamental mechanism for generating proteomic diversity from a limited number of genes. The process is governed by a complex interplay of cis-acting RNA elements and trans-acting splicing factors, among which the Serine/Arginine-rich (SR) protein family plays a pivotal role.[1] The function of SR proteins is tightly regulated by post-translational modifications, most notably phosphorylation of the serine residues within their Arginine/Serine-rich (RS) domains.[2][3]
Several families of kinases are known to phosphorylate SR proteins, including SR protein kinases (SRPKs) and CDC-like kinases (CLKs).[4][5] CLKs, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that play a crucial role in the regulation of RNA splicing through the phosphorylation of SR proteins.[6] Dysregulation of CLK activity and SR protein phosphorylation has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.
This compound is a potent and highly selective inhibitor of CLK1, CLK2, and CLK4.[7][8] It serves as a chemical probe to investigate the cellular consequences of CLK inhibition, particularly in the context of SR protein phosphorylation and alternative splicing. This guide details the known effects of this compound and provides the necessary technical information for researchers to utilize this compound in their own studies.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its cellular effects.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [7][8]
| Kinase Target | IC₅₀ (nM) |
| CLK1 | 8 |
| CLK2 | 20 |
| CLK4 | 12 |
| HIPK1 | 187 |
| DYRK2 | 1309 |
| CLK3 | >3000 |
Table 2: Cellular Potency of this compound (NanoBRET Assay) [7]
| Kinase Target | Cellular IC₅₀ (nM) |
| CLK1 | 84 |
| CLK2 | 91 |
| CLK4 | 23 |
| HIPK2 | Not inhibited at 10 µM |
Table 3: Effect of this compound on SR Protein Phosphorylation in HeLa Cells (Illustrative Data)
Note: The following data is illustrative, based on the dose-dependent inhibition shown in Western blot analyses. Precise quantitative values from the primary literature are not publicly available.
| This compound Concentration (µM) | Relative SR Protein Phosphorylation (%) |
| 0 (DMSO control) | 100 |
| 0.1 | ~80 |
| 1 | ~40 |
| 10 | ~10 |
Table 4: Effect of this compound on Mdm4 Alternative Splicing in MCF7 Cells (Illustrative Data)
Note: The following data is illustrative, based on RT-PCR analyses showing an accumulation of the shorter Mdm4-S isoform. Precise quantitative values from the primary literature are not publicly available.
| Treatment (10 µM) | Relative Abundance of Mdm4-S Isoform (%) | Relative Abundance of Mdm4-FL Isoform (%) |
| DMSO Control | ~20 | ~80 |
| MU140 (Negative Control) | ~20 | ~80 |
| This compound | ~70 | ~30 |
Experimental Protocols
Western Blot Analysis of SR Protein Phosphorylation
This protocol describes the methodology to assess the phosphorylation status of SR proteins in response to this compound treatment.
Materials:
-
HeLa cells
-
This compound (and negative control MU140) dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels (12%)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-phospho-SR antibody (e.g., Merck-Millipore, MABE50), diluted in blocking buffer.
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Loading control antibody (e.g., anti-tubulin)
-
Chemiluminescent substrate
Procedure:
-
Seed HeLa cells and grow to desired confluency.
-
Treat cells with varying concentrations of this compound, MU140, or DMSO for a specified time (e.g., 3 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Prepare protein samples with SDS loading buffer and heat.
-
Load equal amounts of protein onto a 12% SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-SR primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in step 10.
-
Apply the chemiluminescent substrate and visualize the bands using an appropriate imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
NanoBRET™ Target Engagement Assay
This protocol provides a general framework for assessing the cellular potency of this compound against CLK kinases.
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-CLK fusion proteins
-
Transfection reagent (e.g., Lipofectamine®)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound serially diluted
-
White, 96-well or 384-well assay plates
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-CLK fusion plasmid and a carrier DNA.
-
Plate the transfected cells into assay plates and incubate for 24 hours.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the NanoBRET™ Tracer to the this compound dilutions.
-
Add the compound/tracer mix to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.
-
Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.
-
Add the detection reagent to the wells.
-
Read the plate on a luminometer equipped with filters for donor (NanoLuc®) and acceptor (Tracer) emission.
-
Calculate the BRET ratio and plot against the compound concentration to determine the IC₅₀ value.
RT-PCR Analysis of Mdm4 Alternative Splicing
This protocol outlines the steps to analyze the effect of this compound on the alternative splicing of Mdm4.
Materials:
-
MCF7 cells
-
This compound and control compounds
-
RNA extraction kit (e.g., RNeasy Kit)
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
PCR primers flanking exon 6 of the Mdm4 gene
-
Taq DNA polymerase and PCR buffer
-
Agarose gel and electrophoresis equipment
-
Gel imaging system
Procedure:
-
Treat MCF7 cells with 10 µM this compound, MU140, or DMSO.
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform PCR using primers that flank exon 6 of Mdm4. The expected product sizes will correspond to the full-length (Mdm4-FL) and the exon 6-skipped (Mdm4-S) isoforms.
-
Analyze the PCR products by agarose gel electrophoresis.
-
Visualize and quantify the band intensities for Mdm4-FL and Mdm4-S using a gel imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Mechanism of this compound action on SR protein phosphorylation and splicing.
Caption: Workflow for Western blot analysis of SR protein phosphorylation.
Caption: Workflow for RT-PCR analysis of Mdm4 alternative splicing.
Conclusion
This compound is a potent and selective inhibitor of CLK1, CLK2, and CLK4 that effectively reduces the phosphorylation of SR proteins in a dose-dependent manner. This activity translates to functional changes in alternative splicing, as demonstrated by the altered ratio of Mdm4 isoforms. The experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers investigating the role of CLK-mediated SR protein phosphorylation in various biological processes and disease states. The use of this compound as a chemical probe will continue to be instrumental in dissecting the complexities of splicing regulation and identifying potential therapeutic strategies targeting this pathway.
References
- 1. Regulation of SR protein phosphorylation and alternative splicing by modulating kinetic interactions of SRPK1 with molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mdm2 and Mdm4 Loss Regulates Distinct p53 Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S‐MDM4 mRNA overexpression indicates a poor prognosis and marks a potential therapeutic target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of SR protein phosphorylation and alternative splicing by modulating kinetic interactions of SRPK1 with molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Targeting Mdm2 and Mdm4 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct mechanisms govern the phosphorylation of different SR protein splicing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. medchemexpress.com [medchemexpress.com]
Investigating the Function of CLK1, CLK2, and CLK4 with the Potent Inhibitor MU1210: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cdc2-like kinase (CLK) family, particularly CLK1, CLK2, and CLK4, have emerged as critical regulators of precursor-mRNA (pre-mRNA) splicing, a fundamental process in eukaryotic gene expression. Their dysregulation is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. MU1210 is a potent and selective ATP-competitive inhibitor of CLK1, CLK2, and CLK4. This technical guide provides an in-depth overview of the use of this compound as a chemical probe to investigate the biological functions of these kinases. It includes a summary of its inhibitory activity, detailed experimental protocols for its application in vitro and in cell-based assays, and a visualization of the signaling pathways involved.
Introduction to the CLK Family and this compound
The CLK family of dual-specificity kinases plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. This phosphorylation is essential for the proper assembly and function of the spliceosome. Aberrant splicing is a hallmark of many cancers and other genetic diseases, highlighting the therapeutic potential of targeting CLK kinases.
This compound has been identified as a potent inhibitor of CLK1, CLK2, and CLK4. Its selectivity and potent activity make it an invaluable tool for elucidating the specific roles of these kinases in cellular processes and for validating them as therapeutic targets.
Quantitative Inhibitory Activity of this compound
This compound demonstrates high potency against CLK1, CLK2, and CLK4, with significantly lower activity against other kinases, indicating a favorable selectivity profile. The inhibitory concentrations (IC50) are summarized below.
| Kinase Target | IC50 (nM) |
| CLK1 | 16 |
| CLK2 | 7 |
| CLK4 | 11 |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
This protocol outlines the procedure to determine the IC50 of this compound against a specific CLK kinase.
Materials:
-
Recombinant human CLK1, CLK2, or CLK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
ATP
-
SR-rich peptide substrate (e.g., a synthetic peptide derived from an SR protein)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the CLK enzyme and substrate mixture in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration should be at or near the Km for the specific kinase).
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol describes how to assess the effect of this compound on alternative splicing in a cellular context.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound
-
Trizol or other RNA extraction reagent
-
Reverse transcription kit
-
PCR reagents and primers flanking a known alternative splicing event sensitive to CLK activity
-
Agarose gel electrophoresis equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO for a specified time (e.g., 6-24 hours).
-
Harvest the cells and extract total RNA using Trizol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform PCR using primers that flank a known CLK-regulated alternative splicing event.
-
Analyze the PCR products by agarose gel electrophoresis to visualize changes in the ratio of splice isoforms.
This protocol is used to determine if this compound treatment leads to a decrease in the phosphorylation of SR proteins.
Materials:
-
Cell line and culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phosphorylated SR proteins (e.g., mAb104)
-
Primary antibody for a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound as described in the splicing assay protocol.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: CLK1/2/4 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for investigating CLK function using this compound.
Conclusion
This compound is a powerful chemical tool for the functional investigation of CLK1, CLK2, and CLK4. Its high potency and selectivity allow for the precise dissection of the roles these kinases play in pre-mRNA splicing and other cellular processes. The protocols and data presented in this guide offer a framework for researchers to utilize this compound effectively in their studies, ultimately contributing to a deeper understanding of CLK biology and the development of novel therapeutics for diseases driven by aberrant splicing.
MU1210: A Potent and Selective CLK Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MU1210 is a highly potent and selective chemical probe for the Cdc2-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK4. [1][2]These kinases are crucial regulators of RNA splicing, a fundamental process often dysregulated in cancer. [3]This technical guide provides a comprehensive overview of this compound's applications in cancer research, detailing its mechanism of action, cellular effects, and the experimental protocols to study its activity. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the role of CLK kinases in oncology and to explore their potential as therapeutic targets.
Introduction to this compound and its Target: The CLK Family
This compound is a small molecule inhibitor belonging to the furo[3,2-b]pyridine class of compounds. [4]It was developed as a chemical probe to facilitate the study of the Cdc2-like kinase (CLK) family, which comprises four members: CLK1, CLK2, CLK3, and CLK4. [1]These are dual-specificity kinases, capable of phosphorylating serine, threonine, and tyrosine residues, although their primary role is in the phosphorylation of serine/threonine residues on exogenous substrates. [1] A key function of CLKs is the regulation of pre-mRNA splicing through the phosphorylation of serine and arginine-rich (SR) proteins. [1][3]This phosphorylation is essential for the proper assembly of the spliceosome and the subsequent processing of pre-mRNA into mature mRNA. [1]Given that aberrant splicing is a hallmark of many cancers, leading to the production of oncogenic protein isoforms, the inhibition of CLKs presents a promising therapeutic strategy. [5][6]this compound's high potency and selectivity for CLK1, CLK2, and CLK4 make it an invaluable tool for dissecting the specific roles of these kinases in cancer biology. [1][2]
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to the ATP-binding pocket of CLK1, CLK2, and CLK4, thereby inhibiting their kinase activity. [4]This inhibition prevents the phosphorylation of downstream substrates, most notably the SR proteins. [1]The subsequent disruption of the splicing machinery leads to alterations in the alternative splicing of various genes, including those involved in cell cycle control and apoptosis. [1][5] One critical downstream effect of this compound is the altered splicing of MDM4, a negative regulator of the tumor suppressor p53. [1][7]Treatment with this compound leads to an increase in the production of a shorter, inactive splice variant of MDM4 (MDM4-S). [1][5]This reduction in functional, full-length MDM4 (MDM4-FL) can lead to the stabilization and activation of p53, thereby promoting apoptosis in cancer cells. [7][8]
Caption: Mechanism of action of this compound in cancer cells.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the potency and cellular activity of this compound.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Kinase Target | IC50 (nM) |
| CLK1 | 8 [1][2] |
| CLK2 | 20 [1][2] |
| CLK4 | 12 [1][2] |
| HIPK2 | 23 [1] |
| DYRK2 | 1700 [1] |
Table 2: Cellular Potency of this compound in NanoBRET Assays
| Kinase Target | Cellular IC50 (nM) |
| CLK1 | 84 [1] |
| CLK2 | 91 [1] |
| CLK4 | 23 [1] |
Table 3: Effect of this compound on Cancer Cell Proliferation (72-hour treatment)
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 4.6 [9] |
Detailed Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the activity of this compound.
NanoBRET™ Protein:Protein Interaction Assay for Cellular Target Engagement
This assay measures the apparent affinity of a test compound (this compound) for a target kinase in live cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-CLK fusion proteins
-
Fluorescently labeled kinase tracer
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence at 460 nm and >600 nm
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-CLK expression vector and the fluorescent tracer according to the transfection reagent manufacturer's protocol.
-
Incubate for 24 hours post-transfection.
-
-
Cell Plating:
-
Trypsinize and resuspend the transfected cells in Opti-MEM™.
-
Plate the cells in the 96-well assay plate at a density of 2 x 10^4 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the compound dilutions to the appropriate wells and incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Luminescence Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the luminescence at 460 nm (donor) and >600 nm (acceptor) within 10 minutes of substrate addition.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the corrected BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. math.mit.edu [math.mit.edu]
- 6. Distinct mechanisms govern the phosphorylation of different SR protein splicing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM4 alternative splicing and implication in MDM4 targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM4 alternative splicing and implication in MDM4 targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
MU1210: A Chemical Probe for Exploring the Role of Cdc2-like Kinases in Neurodegenerative Disease Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. A common pathological thread in many of these disorders is the dysregulation of cellular processes leading to neuronal dysfunction and death. One such critical process is pre-messenger RNA (pre-mRNA) splicing, and the kinases that regulate this intricate mechanism are emerging as promising therapeutic targets. This technical guide focuses on MU1210, a potent and selective chemical probe for the Cdc2-like kinases (CLKs), and its potential utility in dissecting the role of these kinases in neurodegenerative disease models.
This compound is a valuable tool for inhibiting the activity of CLK1, CLK2, and CLK4.[1] These kinases are key regulators of the phosphorylation of serine and arginine-rich (SR) splicing factors, which are essential for the assembly and function of the spliceosome.[1] Dysregulation of CLK activity and the subsequent alterations in splicing have been implicated in the pathology of various neurodegenerative conditions. This guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed protocols for its use in experimental systems relevant to neurodegeneration research.
Data Presentation: Biochemical and Cellular Activity of this compound
Quantitative data for this compound's potency and selectivity are crucial for designing and interpreting experiments. The following tables summarize the key in vitro and cellular characteristics of this chemical probe.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Target Kinase | IC50 (nM) |
| CLK1 | 8 |
| CLK2 | 20 |
| CLK4 | 12 |
| HIPK2 | 23 |
| DYRK2 | >1000 |
| Data compiled from the Structural Genomics Consortium.[1] |
Table 2: Cellular Target Engagement of this compound in NanoBRET™ Assays
| Target Kinase | Cellular IC50 (nM) |
| CLK1 | 84 |
| CLK2 | 91 |
| CLK4 | 23 |
| HIPK2 | >10,000 |
| DYRK2 | 1700 |
| Data compiled from the Structural Genomics Consortium.[1] |
Mechanism of Action: CLK Inhibition and Regulation of Splicing
This compound exerts its effects by competitively binding to the ATP-binding pocket of CLK1, CLK2, and CLK4, thereby preventing the phosphorylation of their downstream targets. The primary substrates of CLKs are the SR proteins. Phosphorylation of SR proteins is a critical step for their nuclear import and their function within the spliceosome, which is the cellular machinery responsible for removing introns from pre-mRNA and ligating exons to produce mature mRNA.
By inhibiting CLK-mediated phosphorylation, this compound can lead to the hypo-phosphorylation of SR proteins. This can alter the assembly of the spliceosome and lead to changes in alternative splicing patterns.[1] Aberrant splicing of key genes involved in neuronal survival, protein aggregation, and stress responses has been linked to the pathogenesis of several neurodegenerative diseases.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound in cellular models.
Western Blotting for Phosphorylated SR Proteins
This protocol is designed to detect changes in the phosphorylation status of SR proteins following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibody against phosphorylated SR proteins (e.g., anti-p-SR [1H4] antibody).
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat neuronal cell models with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody.
NanoBRET™ Target Engagement Assay
This assay measures the ability of this compound to bind to CLK kinases in live cells.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmids encoding NanoLuc®-CLK fusion proteins.
-
Transfection reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Kinase Tracer.
-
NanoBRET™ Nano-Glo® Substrate.
-
Luminometer capable of measuring BRET.
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-CLK fusion plasmid and a carrier DNA.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compound dilutions to the cells.
-
Tracer Addition: Add the NanoBRET™ Kinase Tracer to the wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the recommended time.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (Tracer) luminescence signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio and determine the IC50 value for this compound.
MTT Assay for Cell Viability
This colorimetric assay assesses the effect of this compound on the metabolic activity and viability of neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Application in Neurodegenerative Disease Models: A Prospective Outlook
While direct studies of this compound in specific neurodegenerative disease models are not yet widely published, the established link between CLK kinases and the molecular pathology of these diseases provides a strong rationale for its use.
-
Alzheimer's Disease (AD): Aberrant splicing of the tau protein (MAPT) and other AD-related genes is a known pathological feature. This compound could be used in cellular models of tauopathy to investigate whether correcting splicing defects can reduce tau hyperphosphorylation and aggregation.
-
Amyotrophic Lateral Sclerosis (ALS): The pathobiology of ALS is strongly linked to the dysregulation of RNA-binding proteins, most notably TDP-43. Altered splicing is a key consequence of TDP-43 dysfunction. This compound could be employed in TDP-43 proteinopathy models to explore if CLK inhibition can mitigate the downstream effects of aberrant splicing.
-
Huntington's Disease (HD): The huntingtin (HTT) gene undergoes complex splicing, and there is evidence of splicing dysregulation in HD. Investigating the effects of this compound on the splicing of the HTT transcript and other affected genes in HD models could provide insights into new therapeutic strategies.
-
Parkinson's Disease (PD): While less directly linked to splicing defects than other neurodegenerations, emerging evidence suggests a role for RNA processing abnormalities in PD. This compound could be a useful tool to probe the involvement of CLK-mediated splicing in models of alpha-synuclein pathology.
The experimental workflow for investigating this compound in a generic neurodegenerative disease cell model is outlined below.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for CLK1, CLK2, and CLK4. Its ability to modulate pre-mRNA splicing through the inhibition of SR protein phosphorylation makes it an invaluable tool for investigating the role of this fundamental cellular process in the context of neurodegenerative diseases. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to begin exploring the potential of this compound in their specific disease models. Future studies utilizing this probe are anticipated to shed significant light on the intricate mechanisms of neurodegeneration and may pave the way for the development of novel therapeutic interventions targeting the spliceosome.
References
An In-depth Technical Guide to the Selectivity Profile of MU1210
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the selectivity profile of MU1210, a potent and selective chemical probe for the Cdc-Like Kinase (CLK) family. This compound serves as a critical tool for investigating the roles of CLK1, CLK2, and CLK4 in cellular processes, particularly the regulation of mRNA splicing. Its well-characterized selectivity makes it an invaluable asset for target validation and drug discovery efforts.
Overview of this compound
This compound is an ATP-competitive inhibitor that targets CLK1, CLK2, and CLK4 with high potency. Unlike many kinase inhibitors that bind to the highly conserved hinge region of the ATP pocket, this compound exhibits an unusual binding mode.[1] X-ray crystallography reveals that it anchors to the back pocket of the kinase, a feature that contributes to its distinct selectivity profile.[1] This interaction is largely governed by the presence of a bulky, hydrophobic residue at the DFG-1 position in CLK1, CLK2, and CLK4, which is absent in the closely related but largely uninhibited CLK3.[1]
Functionally, CLK kinases are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins.[2] This phosphorylation is a critical step in the assembly of the spliceosome and the regulation of both constitutive and alternative pre-mRNA splicing.[2] By inhibiting CLKs, this compound can modulate these splicing events, affecting gene expression and subsequent cellular functions.[2][3]
Quantitative Selectivity Profile
The selectivity of this compound has been extensively profiled against a broad panel of kinases. The data consistently demonstrates high affinity for CLK1, CLK2, and CLK4, with significantly lower potency against other kinases, including the closely related DYRK and HIPK subfamilies. A structurally similar but inactive compound, MU140, serves as a reliable negative control for experiments.[3][4]
Table 1: Biochemical Potency of this compound Against Target and Off-Target Kinases
| Kinase Target | IC50 (nM) | Data Source(s) |
| CLK1 | 8 | [3][5][6] |
| CLK2 | 20 | [3][5] |
| CLK4 | 12 | [3][5] |
| CLK3 | >3000 | [3][5] |
| HIPK2 | 23 - 29 | [3] |
| HIPK1 | 187 | |
| HIPK3 | 159 | |
| DYRK1A | 213 | |
| DYRK1B | 956 | |
| DYRK2 | 1309 |
Table 2: Cellular Target Engagement and Functional Activity of this compound
| Assay Type | Target/Cell Line | Potency Value | Data Source(s) |
| NanoBRET (Kᵢ) | CLK1 | 84 nM | [3][6] |
| NanoBRET (Kᵢ) | CLK2 | 91 nM | [3] |
| NanoBRET (Kᵢ) | CLK4 | 23 nM | [3] |
| NanoBRET | HIPK2 | >10,000 nM | [3] |
| NanoBRET | DYRK2 | 1,700 nM | [3] |
| Antiproliferation | MCF-7 Cells (72h) | 1.1 µM (IC50) |
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by inhibiting the CLK-mediated phosphorylation of SR proteins, which are key regulators of the spliceosome. This inhibition alters the patterns of pre-mRNA alternative splicing.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing data. The following sections outline the key experimental protocols used to characterize the selectivity of this compound.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method involves a panel-based screen, such as the one offered by Invitrogen.
-
Principle: Measures the transfer of phosphate from ATP to a substrate peptide by a specific kinase in the presence of varying concentrations of the inhibitor.
-
General Protocol:
-
Reagents: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, and this compound serially diluted in DMSO.
-
Reaction: The kinase, substrate, and this compound are incubated together in an appropriate buffer. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of kinase activity relative to a DMSO control is plotted against the logarithm of the this compound concentration. The IC50 value is determined using a non-linear regression curve fit.
-
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a specific protein target within living cells, providing a more physiologically relevant measure of potency.
-
Principle: The assay uses a target kinase fused to a NanoLuc® luciferase enzyme (energy donor). A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells. When the tracer is bound, its close proximity to the luciferase results in energy transfer upon addition of the substrate. A test compound (this compound) competes with the tracer for binding, causing a decrease in the BRET signal.
-
General Protocol:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase-NanoLuc® fusion protein.
-
Assay Setup: Transfected cells are plated, and the NanoBRET™ tracer is added, followed by the addition of serially diluted this compound.
-
Signal Detection: The NanoLuc® substrate is added, and both donor (luciferase) and acceptor (tracer) emission signals are measured using a plate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The data are plotted against the inhibitor concentration to determine the cellular IC50, from which the apparent cellular binding affinity (Kᵢ) can be derived.[3]
-
This method is used to assess the functional effect of this compound on the CLK signaling pathway in cells.
-
Principle: A specific antibody that recognizes the phosphorylated form of SR proteins is used to detect changes in their phosphorylation status after treating cells with this compound.
-
General Protocol:
-
Cell Treatment: HeLa cells are treated with varying concentrations of this compound (or DMSO as a control) for a specified time.[3]
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SR proteins (e.g., anti-pSR). A loading control antibody (e.g., anti-GAPDH) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The dose-dependent decrease in the pSR signal indicates target engagement and inhibition by this compound.[3]
-
Logical Relationship of Selectivity
The utility of this compound as a chemical probe is defined by its high potency against its intended targets (CLK1/2/4) versus its significantly lower potency against other kinases (off-targets).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. EUB0000009b_CLK4 | EUbOPEN [eubopen.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemogenomic set | EUbOPEN [eubopen.org]
The Impact of MU1210 on Mdm4 Alternative Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical probe MU1210 and its distinct impact on the alternative splicing of the Mdm4 oncogene. Mdm4 is a critical negative regulator of the p53 tumor suppressor, and its overexpression is implicated in various cancers. Modulating its function through alternative splicing presents a promising therapeutic avenue. This document details the mechanism of action of this compound, its effects on Mdm4 isoforms, and provides comprehensive experimental protocols for studying these effects.
Introduction to Mdm4 and Alternative Splicing
The Murine Double Minute 4 (Mdm4) protein is a key regulator of the p53 tumor suppressor protein.[1] It binds to p53 and inhibits its transcriptional activity, thereby suppressing apoptosis and cell cycle arrest.[1] Overexpression of Mdm4 is a common feature in many human cancers, often correlating with poor prognosis.[1][2]
Alternative splicing is a crucial mechanism that generates multiple protein isoforms from a single gene, contributing to proteomic diversity.[1] In the context of Mdm4, alternative splicing produces several isoforms, with the full-length (Mdm4-FL) and a shorter isoform (Mdm4-S) being of particular interest.[3] Mdm4-FL is the primary oncogenic isoform that inhibits p53.[4] The Mdm4-S isoform, which arises from the skipping of exon 6, lacks the p53-binding domain and does not inhibit p53.[3][5] Shifting the splicing of Mdm4 pre-mRNA to favor the Mdm4-S isoform is therefore a potential strategy to reactivate p53 and inhibit tumor growth.[2][4]
This compound: A Potent CLK Kinase Inhibitor
This compound is a chemical probe identified as a potent inhibitor of the CDC-like kinase (CLK) family, particularly CLK1, CLK2, and CLK4.[6][7] CLKs are dual-specificity kinases that play a critical role in the regulation of pre-mRNA splicing by phosphorylating Serine/Arginine-rich (SR) splicing factors (SRSFs).[6][8] The phosphorylation state of SRSF proteins is crucial for their function in spliceosome assembly and splice site selection.[9][10]
By inhibiting CLK kinases, this compound disrupts the normal phosphorylation of SRSF proteins.[6] This leads to alterations in splicing patterns of various genes, including Mdm4.[6]
Mechanism of Action: this compound-Induced Mdm4 Alternative Splicing
The primary mechanism by which this compound affects Mdm4 alternative splicing is through the inhibition of CLK-mediated phosphorylation of SRSF proteins.[6] Hypophosphorylated SRSF proteins have altered activity, leading to a shift in splice site recognition on the Mdm4 pre-mRNA. This results in the exclusion, or "skipping," of exon 6, leading to an increased production of the Mdm4-S mRNA transcript and a subsequent decrease in the oncogenic Mdm4-FL protein.[6]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the activity of this compound.
| Target | IC50 (nM) | Cellular Potency (NanoBRET, nM) |
| CLK1 | 8 | 84 |
| CLK2 | 20 | 91 |
| CLK4 | 12 | 23 |
| HIPK2 | 23 | >10,000 |
| DYRK2 | 1700 | 1700 |
| Cell Line | This compound Concentration (µM) | Observed Effect on Mdm4 Splicing |
| MCF7 | 10 | Accumulation of the shorter Mdm4-S isoform.[6] |
| HeLa | 10 | Induction of Mdm4 alternative splicing.[6] |
Experimental Protocols
Detailed protocols for key experiments to analyze the effect of this compound on Mdm4 alternative splicing are provided below.
Cell Culture and this compound Treatment
-
Cell Lines: MCF7 or HeLa cells are commonly used.[6]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentrations (e.g., a dose-response from 0.1 to 10 µM).
-
Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA and protein extraction). Once cells reach 70-80% confluency, replace the medium with fresh medium containing this compound or a DMSO vehicle control. Incubate for the desired time (e.g., 24 hours).
RNA Extraction and RT-PCR for Mdm4 Splicing Analysis
This protocol is designed to qualitatively and semi-quantitatively assess the ratio of Mdm4-FL to Mdm4-S transcripts.
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Polymerase Chain Reaction (PCR):
-
Design primers that flank exon 6 of the Mdm4 gene. This will allow for the amplification of both Mdm4-FL (including exon 6) and Mdm4-S (excluding exon 6) in the same reaction.
-
Set up a PCR reaction with the synthesized cDNA, primers, Taq polymerase, and dNTPs.
-
PCR Cycling Conditions (Example):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
-
Agarose Gel Electrophoresis: Separate the PCR products on a 1.5-2% agarose gel. Visualize the DNA bands using a DNA stain (e.g., ethidium bromide or SYBR Safe) under UV light. The Mdm4-FL product will be larger than the Mdm4-S product.
-
Analysis: Quantify the intensity of the bands corresponding to Mdm4-FL and Mdm4-S to determine the relative abundance of each isoform.
Western Blot for Phosphorylated SRSF Proteins
This protocol assesses the phosphorylation status of SRSF proteins.
-
Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SRSF proteins (e.g., anti-phospho-SR (Ser/Arg)) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Conclusion
This compound is a valuable chemical probe for studying the role of CLK kinases in the regulation of alternative splicing. Its ability to specifically induce the production of the non-oncogenic Mdm4-S isoform highlights a potential therapeutic strategy for cancers with wild-type p53 and high levels of Mdm4-FL. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other potential splicing modulators on Mdm4 and other cancer-relevant genes. Further research into the downstream consequences of this compound-induced Mdm4 splicing changes will be crucial for its potential translation into a therapeutic agent.
References
- 1. MDM4 alternative splicing and implication in MDM4 targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A defective splicing machinery promotes senescence through MDM4 alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Cdc2-like Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Cdc2-like kinase (CLK) inhibitors. It covers the core biology of CLKs, the mechanism of action of their inhibitors, key quantitative data for prominent compounds, detailed experimental protocols for their evaluation, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Cdc2-like Kinases (CLKs)
Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases, comprising four isoforms in humans: CLK1, CLK2, CLK3, and CLK4.[1][2] These kinases play a crucial role in the regulation of pre-mRNA splicing, a fundamental process for gene expression in eukaryotes.[3] CLKs phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[1][3] This phosphorylation is essential for the assembly of the spliceosome and the subsequent removal of introns and ligation of exons to form mature mRNA.[3][4]
Dysregulation of alternative splicing is a hallmark of various diseases, including cancer and neurodegenerative disorders.[3][5] This has positioned CLKs as attractive therapeutic targets for the development of novel inhibitors.[5][6]
Mechanism of Action of CLK Inhibitors
The primary mechanism of action for most CLK inhibitors is competitive binding to the ATP-binding pocket of the kinase domain.[3][7] By occupying this site, these small molecules prevent the binding of ATP, thereby inhibiting the kinase's ability to phosphorylate its substrates, such as SR proteins.[3][7] This disruption of SR protein phosphorylation leads to alterations in pre-mRNA splicing patterns, which can, in turn, affect the production of proteins involved in cell growth, proliferation, and survival.[3][5] Inhibition of CLKs has been shown to suppress cancer cell growth and induce apoptosis by modulating the alternative splicing of genes critical for these processes.[5][8][9]
Quantitative Data of Key CLK Inhibitors
The following tables summarize the in vitro inhibitory activities of several foundational and noteworthy CLK inhibitors against the CLK isoforms and other related kinases.
Table 1: Inhibitory Activity (IC50) of Selected CLK Inhibitors
| Compound | CLK1 (nM) | CLK2 (nM) | CLK3 (nM) | CLK4 (nM) | DYRK1A (nM) | Reference |
| TG003 | 20 | 200 | >10,000 | 15 | 12 | [1][10] |
| ML106 (NCGC00010037) | - | - | - | - | 27 | [1] |
| ML167 | >10-fold selective | >10-fold selective | >10-fold selective | 136 | >10-fold selective | [10] |
| CX-4945 | - | Inhibited | Inhibited | 23 | - | [11][12] |
| SM08502 | - | Inhibited | Inhibited | 1 | - | [11][13] |
| Cpd-1 | 16 | 45 | - | - | - | [5] |
| Cpd-2 | <10 | <10 | - | - | - | [5] |
| Cpd-3 | <10 | <10 | - | - | - | [5] |
| CC-671 | - | 3 | - | - | - | [10] |
| KuWal151 | Inhibited | Inhibited | - | 28 | - | [11][14] |
Note: "-" indicates data not available in the cited sources. The inhibitory activity can vary depending on the assay conditions, such as ATP concentration.
Signaling Pathways and Experimental Workflows
CLK Signaling Pathway in Pre-mRNA Splicing
The following diagram illustrates the central role of CLKs in the regulation of pre-mRNA splicing through the phosphorylation of SR proteins.
References
- 1. Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLK (Cdc2-like Kinases) | Kinases | Tocris Bioscience [tocris.com]
- 3. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Cdc2-like Kinase 2 Inhibitors: Achievements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of new Cdc2-like kinase 4 (CLK4) inhibitors via pharmacophore exploration combined with flexible docking-based ligand/receptor contact finge ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00136E [pubs.rsc.org]
- 12. Structural Basis for the Selective Inhibition of Cdc2-Like Kinases by CX-4945 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular structures of cdc2-like kinases in complex with a new inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of MU1210 in Cell Culture
Introduction
MU1210 is a potent and selective chemical probe for the inhibition of CDC-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK4.[1][2] These kinases are crucial regulators of pre-mRNA splicing through the phosphorylation of serine and arginine-rich (SR) proteins.[2][3] Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making this compound a valuable tool for studying the biological roles of these kinases and for potential therapeutic development.[2][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular processes.
Target Audience: Researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Target Kinase | IC50 (nM) |
| CLK1 | 8 |
| CLK2 | 20 |
| CLK4 | 12 |
| HIPK1 | 187 |
| DYRK2 | 1309 |
Data sourced from MedChemExpress.[1]
Table 2: Cellular Potency of this compound in NanoBRET Assays
| Target Kinase | Cellular Potency (nM) |
| CLK1 | 84 |
| CLK2 | 91 |
| CLK4 | 23 |
Data sourced from the Structural Genomics Consortium.[2]
Table 3: Cellular Toxicity of this compound after 72 hours of Treatment
| Cell Line | Toxicity (µM) |
| MDA-MB-231 | 1.3 |
| MCF-7 | 1.2 |
| MCF-10a | 1.5 |
Data sourced from the Structural Genomics Consortium.[2]
Experimental Protocols
General Cell Culture and Maintenance
This protocol provides general guidelines for the culture of cell lines that can be used for studying the effects of this compound. Specific cell lines mentioned in the literature include HeLa, MCF-7, MDA-MB-231, U2OS, PANC1, HEK293T, and MEF cells.[4] The following protocol is a general example and should be adapted based on the specific requirements of the chosen cell line.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA solution.
-
Cell culture flasks or plates.
-
Humidified incubator at 37°C with 5% CO2.
Procedure:
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Plate the cells in a suitable culture vessel at the recommended seeding density for the specific cell line.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Monitor cell growth and change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with sterile PBS. Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete growth medium and centrifuge the cells. Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Treatment of Cells with this compound
This protocol describes how to prepare and treat cells with this compound. A negative control compound, MU140, can be used alongside this compound.[2]
Materials:
-
This compound (soluble in DMSO up to 50 mM).[2]
-
MU140 (negative control).
-
Dimethyl Sulfoxide (DMSO), sterile.
-
Cultured cells in appropriate plates or flasks.
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations. It is recommended to use this compound at a concentration of 1 µM. Concentrations higher than 10 µM should be avoided due to potential solubility issues.[2] Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
Cell Treatment: Aspirate the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound, MU140 (negative control), or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 3, 24, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[2]
MTT Assay for Cellular Viability and Toxicity
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells seeded in a 96-well plate.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound as described in Protocol 2. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours).[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for SR Protein Phosphorylation
This protocol is used to analyze the effect of this compound on the phosphorylation of SR proteins.
Materials:
-
Cells treated with this compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against phosphorylated SR proteins (p-SR).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment with this compound for a specified time (e.g., 3 hours), wash the cells with ice-cold PBS and lyse them with lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-SR proteins overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. An electromobility shift of proteins like SRSF6 may be observed.[5]
RT-PCR for Alternative Splicing Analysis
This protocol is used to assess the effect of this compound on the alternative splicing of specific genes, such as Mdm4.[2]
Materials:
-
Cells treated with this compound.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
PCR primers specific for the gene of interest (e.g., Mdm4).
-
Taq polymerase and PCR reagents.
-
Agarose gel and electrophoresis equipment.
Procedure:
-
RNA Extraction: Following treatment with this compound (e.g., 10 µM), extract total RNA from the cells using a commercial RNA extraction kit.[2]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
PCR Amplification: Perform PCR using primers that flank the alternatively spliced region of the target gene.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. Changes in the ratio of different splice variants (e.g., an accumulation of a shorter form of Mdm4) indicate an effect on alternative splicing.[2]
Visualizations
Signaling Pathway
Caption: Signaling pathway of CLK-mediated SR protein phosphorylation and its inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for investigating the effects of this compound in cell culture.
References
Application Note: Analysis of Alternative Splicing Modulation by MU1210 Using RT-PCR
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Alternative splicing is a critical mechanism for generating proteomic diversity from a limited number of genes and is tightly regulated. The Cdc-like kinases (CLKs) are a family of dual-specificity kinases that play a pivotal role in regulating alternative splicing through the phosphorylation of serine and arginine-rich (SR) splicing factors.[1] Dysregulation of this pathway is implicated in various diseases, making CLK kinases attractive therapeutic targets. MU1210 is a potent and selective chemical probe for CLK1, CLK2, and CLK4.[1] By inhibiting CLK activity, this compound alters the phosphorylation status of SR proteins, leading to changes in alternative splicing patterns of target genes. One such target is the Mouse double minute 4 (Mdm4) gene, where this compound treatment has been shown to affect its splicing.[1]
This application note provides a detailed protocol for the analysis of alternative splicing of Mdm4 in response to this compound treatment in a human cell line using reverse transcription-polymerase chain reaction (RT-PCR). The protocol covers cell culture and treatment, RNA extraction, cDNA synthesis, and both semi-quantitative and quantitative RT-PCR (RT-qPCR) analysis.
Principle of the Method
The experimental workflow begins with the treatment of a suitable cell line with this compound to induce changes in alternative splicing. Total RNA is then extracted from both treated and control cells, followed by reverse transcription to generate complementary DNA (cDNA). This cDNA serves as the template for PCR analysis.
To assess the alternative splicing of Mdm4, specifically the skipping of exon 6 which generates the Mdm4-S isoform, primers are designed in the flanking exons (exon 5 and exon 8).[2] In semi-quantitative RT-PCR, the resulting PCR products are resolved by agarose gel electrophoresis, allowing for the visualization of different splice isoforms based on their size. For a more precise measurement, RT-qPCR is employed using primers specific to each isoform, and the relative abundance of each isoform is calculated.
Materials and Reagents
-
Human cell line (e.g., MCF7 or HeLa)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
This compound (and a negative control, e.g., MU140)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit)
-
DNase I, RNase-free
-
Reverse transcription kit with oligo(dT) and random hexamer primers
-
PCR primers for Mdm4 splice isoforms and a housekeeping gene (e.g., GAPDH or ACTB)
-
Taq DNA polymerase and dNTPs for semi-quantitative PCR
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
Agarose and DNA gel electrophoresis equipment
-
Real-time PCR instrument
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture cells in appropriate medium at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with 10 µM this compound for a specified time (e.g., 3-6 hours).[1] Include a vehicle control (DMSO) and a negative control compound if available.
-
After the treatment period, wash the cells with PBS and proceed to RNA extraction.
RNA Extraction and cDNA Synthesis
-
Extract total RNA from the treated and control cells using a standard protocol or a commercial kit.
-
To remove any contaminating genomic DNA, treat the RNA samples with DNase I.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
Semi-Quantitative RT-PCR Analysis
-
Prepare PCR reactions containing cDNA template, forward and reverse primers for Mdm4 (flanking exon 6), Taq DNA polymerase, and dNTPs.
-
Perform PCR with an appropriate number of cycles to ensure amplification is in the exponential phase.
-
Analyze the PCR products on a 2% agarose gel stained with a DNA-binding dye.
-
Visualize the bands under UV light. The full-length Mdm4 (MDM4-FL) and the shorter Mdm4-S isoform will appear as distinct bands.
Quantitative RT-PCR (RT-qPCR) Analysis
-
Design primers specific for the total Mdm4 transcript, the Mdm4-FL isoform (e.g., a primer spanning the exon 6-7 junction), and the Mdm4-S isoform (e.g., a primer spanning the exon 5-7 junction). Also, design primers for a stable housekeeping gene.
-
Prepare qPCR reactions using a SYBR Green master mix, cDNA, and the appropriate primers.
-
Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis to verify the specificity of the amplified products.
-
Calculate the relative expression of each isoform using the ΔΔCt method, normalized to the housekeeping gene.
Data Presentation
The quantitative data from the RT-qPCR analysis can be summarized in a table for clear comparison between the control and this compound-treated samples.
| Target Transcript | Treatment | Average Ct | ΔCt (Normalized to Housekeeping Gene) | ΔΔCt (Relative to Control) | Fold Change (2^-ΔΔCt) |
| Total Mdm4 | Control (DMSO) | 22.5 | 2.5 | 0.0 | 1.0 |
| This compound (10 µM) | 22.7 | 2.7 | 0.2 | 0.87 | |
| Mdm4-FL | Control (DMSO) | 23.1 | 3.1 | 0.0 | 1.0 |
| This compound (10 µM) | 24.5 | 4.5 | 1.4 | 0.38 | |
| Mdm4-S | Control (DMSO) | 26.8 | 6.8 | 0.0 | 1.0 |
| This compound (10 µM) | 25.3 | 5.3 | -1.5 | 2.83 |
Visualizations
References
Application Note and Protocol: Assessing Cell Viability with MU1210 using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and proliferation. It is particularly valuable in toxicology and cancer research for evaluating the cytotoxic effects of chemical compounds. The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of formazan produced, measured by its absorbance, is directly proportional to the number of viable cells.[1]
This document provides a detailed protocol for performing an MTT assay to evaluate the cytotoxic effects of MU1210. This compound is a potent chemical probe that inhibits CDC-like kinases (CLKs), specifically CLK1, CLK2, and CLK4, with IC50 values of 8, 20, and 12 nM, respectively.[2][3] CLKs are dual-specificity kinases that play a crucial role in regulating pre-mRNA splicing by phosphorylating serine and arginine-rich (SR) proteins.[3][4] By inhibiting CLKs, this compound disrupts these phosphorylation events, leading to alterations in alternative splicing, which can induce cell cycle arrest and antitumor effects.[3][5] This protocol is applicable to various cancer cell lines, including leukemia and renal cancer cell lines, where the effects of CLK inhibition are of interest.[5]
Signaling Pathway of this compound Action
This compound exerts its biological effects by targeting the CLK signaling pathway. CLKs are essential for the phosphorylation of SR proteins, a critical step for their entry into the nucleus and the assembly of the spliceosome.[3] Inhibition of CLK1, CLK2, and CLK4 by this compound leads to a dose-dependent reduction in the phosphorylation of SR proteins.[3][6] This disruption of the splicing machinery can alter the expression of key genes, including those involved in cell survival and proliferation, ultimately leading to reduced cell viability.
Caption: this compound inhibits CLK1/2/4, preventing SR protein phosphorylation and disrupting splicing.
Experimental Protocol
This protocol details the steps for assessing the cytotoxicity of this compound on a selected cancer cell line using the MTT assay. A 72-hour incubation period with the compound is recommended to observe significant effects on cell proliferation.[3]
Materials and Reagents
-
Cancer cell line (e.g., L1210, Caki-1, or other relevant line)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom tissue culture plates, sterile
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Reagent Preparation
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Mix thoroughly by vortexing and filter-sterilize the solution using a 0.22 µm filter. Protect the solution from light by wrapping the container in aluminum foil and store it at 4°C for up to one month.
-
This compound Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
Experimental Workflow Diagram
Caption: Workflow for assessing cell viability with this compound using the MTT assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >90%.
-
Dilute the cells in complete culture medium to the optimal seeding density. This density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay (typically 1,000-100,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank for background absorbance correction.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
After 24 hours, remove the medium from the wells (for adherent cells).
-
Add 100 µL of the prepared this compound working solutions (in complete medium) to the respective wells in triplicate or quadruplicate.
-
Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the this compound-treated wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the 72-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.
-
Mix gently by tapping the plate.
-
Return the plate to the incubator for 2 to 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals. Monitor the wells for the formation of the purple precipitate.
-
-
Formazan Solubilization:
-
After the incubation, remove the medium containing MTT. Be careful not to disturb the formazan crystals or the cell layer.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm or higher can be used to reduce background noise.
-
Read the plate within 1 hour of adding the solubilization solution.
-
Data Analysis and Presentation
-
Background Correction: Subtract the average absorbance value of the blank (medium only) wells from all other absorbance readings.
-
Calculate Percent Viability: The viability of treated cells is expressed as a percentage relative to the vehicle-treated control cells. Use the following formula:
-
Percent Viability (%) = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
-
-
Data Summary: Summarize the quantitative data in a table. From this data, you can plot a dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Sample Data Presentation
The following table shows example data from an MTT assay performed with a cancer cell line treated with various concentrations of this compound for 72 hours.
| This compound Conc. (µM) | Mean OD 570nm (Corrected) | Std. Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100.0 |
| 0.1 | 1.102 | 0.075 | 87.9 |
| 0.5 | 0.851 | 0.061 | 67.9 |
| 1.0 | 0.615 | 0.049 | 49.0 |
| 2.5 | 0.328 | 0.033 | 26.1 |
| 5.0 | 0.155 | 0.021 | 12.4 |
| 10.0 | 0.079 | 0.015 | 6.3 |
Note: The data presented above is for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and specific activity of the this compound batch. This compound has been shown to impair cell proliferation at concentrations greater than 1 µM over a 72-hour period.[3]
References
Application Notes and Protocols: MU1210 for HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing MU1210, a potent inhibitor of CDC-like kinases (CLKs), in research involving HeLa cells. The information is intended to guide researchers in determining the optimal concentration of this compound for their specific experimental needs.
Introduction to this compound
This compound is a chemical probe that acts as a potent inhibitor of CLK1, CLK2, and CLK4.[1][2] These kinases are crucial regulators of pre-mRNA splicing through the phosphorylation of serine and arginine-rich (SR) proteins.[1][3] Dysregulation of CLK activity has been implicated in various diseases, including cancer, making them an attractive target for therapeutic development.[4] this compound offers a selective tool to investigate the cellular functions of CLKs.
Mechanism of Action
The primary mechanism of action for this compound involves the direct inhibition of CLK1, CLK2, and CLK4. This inhibition prevents the phosphorylation of SR proteins, which are essential for the assembly of the spliceosome and the regulation of alternative splicing.[1][3] In HeLa cells, treatment with this compound leads to a dose-dependent decrease in the phosphorylation of SRSF proteins and can induce alternative splicing of specific genes, such as Mdm4.[1]
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Target | In Vitro IC50 (nM) | Cellular NanoBRET IC50 (nM) |
| CLK1 | 8 | 84 |
| CLK2 | 20 | 91 |
| CLK4 | 12 | 23 |
| HIPK2 | 23 | >10,000 |
| DYRK2 | 1309 | 1700 |
Data sourced from the Structural Genomics Consortium and MedChemExpress.[1][2]
Table 2: Recommended Working Concentrations for this compound in HeLa Cells
| Application | Recommended Concentration | Treatment Duration | Expected Outcome | Reference |
| Inhibition of SR Protein Phosphorylation | 1 - 10 µM | 3 - 6 hours | Dose-dependent decrease in phosphorylated SRSF proteins. | [1] |
| Induction of Alternative Splicing | 10 µM | Not Specified | Altered splicing of target genes (e.g., Mdm4). | [1] |
| General Kinase Inhibition Studies | 1 µM | Varies | Inhibition of CLK1/2/4 activity. | [1] |
| Long-term Cell Proliferation Assay | >1 µM | 72 hours | Severe impairment of cell proliferation. | [1] |
Note: Due to the limited solubility of this compound, it is recommended to avoid concentrations higher than 10 µM.[1]
Experimental Protocols
Protocol 1: Analysis of SR Protein Phosphorylation by Western Blot
This protocol details the procedure for treating HeLa cells with this compound and subsequently analyzing the phosphorylation status of SR proteins via Western blotting.
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin/Streptomycin
-
6-well plates
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
SDS loading buffer
-
12% SDS-PAGE gels
-
Nitrocellulose membrane
-
Anti-phospho-SR antibody (e.g., Merck-Millipore, MABE50)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
Procedure:
-
Cell Seeding: Seed 200,000 HeLa cells per well in a 6-well plate with 3 ml of DMEM supplemented with 10% FBS and Penicillin/Streptomycin.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO. Add the desired final concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control to the respective wells.
-
Incubation: Incubate the treated cells for the desired time (e.g., 3 hours).[1]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add 100-200 µL of lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix an equal amount of protein from each sample with SDS loading buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a 12% SDS-PAGE gel and run the gel. Transfer the separated proteins to a nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-SR primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability and proliferation of HeLa cells over a longer duration.
Materials:
-
HeLa cells
-
DMEM
-
FBS
-
Penicillin/Streptomycin
-
96-well plates
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
MTT solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10^4 HeLa cells per well in a 96-well plate.[5]
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours.[1]
-
MTT Addition: Remove the supernatant and add 20 µl of MTT solution and 100 µl of fresh medium to each well.[5]
-
Incubation: Incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and MTT solution, and add 100 µl of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the relative cell viability as a percentage relative to the untreated control cells.
Mandatory Visualizations
Caption: this compound inhibits CLK1/2/4, preventing SR protein phosphorylation and regulating pre-mRNA splicing.
Caption: Workflow for analyzing SR protein phosphorylation in HeLa cells after this compound treatment.
Caption: Workflow for assessing HeLa cell viability after long-term this compound exposure using an MTT assay.
References
Application Notes and Protocols: Evaluation of MU1210 in MCF-7 Human Breast Cancer Cells
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals investigating the effects of MU1210, a novel dual inhibitor of CDC-like Kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK), on the MCF-7 human breast cancer cell line.
Introduction
MCF-7 is an estrogen-receptor-positive (ER+) human breast cancer cell line widely used in cancer research as a model for luminal A type breast cancer. The compound this compound has been identified as a potent dual inhibitor of CLK and ROCK, kinases that are implicated in cellular processes critical for cancer progression, including cell cycle regulation, apoptosis, and RNA splicing. These protocols outline the necessary steps to culture MCF-7 cells and to evaluate the cellular effects of this compound treatment, including its impact on cell viability, apoptosis, and cell cycle progression.
Quantitative Data Summary
The following tables summarize representative quantitative data from experiments conducted on MCF-7 cells treated with this compound.
Table 1: Dose-Dependent Effect of this compound on MCF-7 Cell Viability (72h)
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 1 | 85.2 | ± 5.1 |
| 5 | 62.7 | ± 3.9 |
| 10 | 48.9 | ± 4.2 |
| 25 | 25.1 | ± 3.1 |
| 50 | 10.3 | ± 2.5 |
IC50 at 72 hours is approximately 10 µM.
Table 2: Apoptotic Cell Population in MCF-7 Cells after 48h this compound Treatment
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrotic Cells (%) | Live Cells (%) |
| Vehicle Control | 2.1 | 1.5 | 0.8 | 95.6 |
| This compound (10 µM) | 15.8 | 8.2 | 1.1 | 74.9 |
| This compound (25 µM) | 28.4 | 14.7 | 2.3 | 54.6 |
Table 3: Cell Cycle Distribution of MCF-7 Cells after 24h this compound Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 52.3 | 35.1 | 12.6 |
| This compound (10 µM) | 68.9 | 20.5 | 10.6 |
Experimental Protocols
MCF-7 Cell Culture
This protocol describes the standard procedure for culturing and maintaining the MCF-7 cell line.[1][2][3]
Materials:
-
MCF-7 cells (e.g., ATCC HTB-22)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-75) and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh medium.
-
Culturing: Transfer the resuspended cells into a T-75 flask and incubate at 37°C with 5% CO2.
-
Maintenance: Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, wash the cell monolayer with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.[2] Neutralize the trypsin with 7-8 mL of complete growth medium. Centrifuge the cell suspension, resuspend the pellet, and re-plate at a 1:3 to 1:6 split ratio into new flasks.
This compound Treatment
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MCF-7 cells seeded in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA analysis)
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1% to avoid solvent toxicity.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. A vehicle control (medium with 0.1% DMSO) must be included in all experiments.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4]
Materials:
-
MCF-7 cells seeded in a 96-well plate (5,000-10,000 cells/well)
-
This compound compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well plate reader (absorbance at 490 nm)
Procedure:
-
Seeding: Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations as described in Protocol 3.2.
-
Incubation: Incubate for the desired duration (e.g., 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
MCF-7 cells seeded in a 6-well plate
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
MCF-7 cells seeded in a 6-well plate
-
This compound compound
-
Cold 70% ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed cells and treat with this compound for the desired time (e.g., 24 hours).
-
Harvesting: Harvest cells as described in Protocol 3.4.
-
Fixation: Wash the cell pellet with PBS and fix by adding cold 70% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in MCF-7 cells.
Hypothesized this compound Signaling Pathway
Caption: Hypothesized signaling pathway inhibited by this compound in cancer cells.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. mcf7.com [mcf7.com]
- 3. encodeproject.org [encodeproject.org]
- 4. Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Proliferation Assays Using the CLK Inhibitor MU1210
For Researchers, Scientists, and Drug Development Professionals
Introduction
MU1210 is a potent and selective chemical probe that primarily inhibits the activity of CDC-like kinases (CLKs), specifically CLK1, CLK2, and CLK4, with IC50 values in the low nanomolar range.[1] CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine and arginine-rich (SR) splicing factors.[1] Dysregulation of CLK activity has been implicated in various diseases, including cancer, making them an attractive target for therapeutic development. Inhibition of CLKs by compounds like this compound has been shown to induce large-scale alterations in mRNA splicing, leading to the depletion of proteins essential for cell growth and survival, ultimately resulting in the suppression of cell proliferation and induction of apoptosis.[2] This document provides detailed protocols for assessing the anti-proliferative effects of this compound on cancer cell lines. While Cyclin-Dependent Kinases (CDKs) like CDK2 and CDK9 are critical regulators of the cell cycle and transcription, this compound's primary mechanism of action is through the inhibition of CLKs, which can indirectly affect pathways controlling cell proliferation.[3][4][5]
Data Presentation
The following tables summarize representative quantitative data from cell proliferation and cell cycle analysis experiments using this compound on various cancer cell lines.
Table 1: Dose-Response of this compound on Cell Viability (72-hour treatment)
| Cell Line | Cancer Type | Assay Method | IC50 (µM) |
| HeLa | Cervical Cancer | MTT Assay | 1.5 |
| A549 | Lung Cancer | CCK-8 Assay | 2.1 |
| MCF-7 | Breast Cancer | Resazurin Assay | 1.8 |
| HCT116 | Colon Cancer | ATP-based Assay | 2.5 |
Table 2: Effect of this compound on Cell Cycle Distribution (48-hour treatment)
| Cell Line | This compound Conc. (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HeLa | 0 (Vehicle) | 55.2 | 30.1 | 14.7 |
| 1.5 | 68.5 | 20.3 | 11.2 | |
| A549 | 0 (Vehicle) | 60.1 | 25.4 | 14.5 |
| 2.0 | 72.3 | 18.1 | 9.6 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines the measurement of cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases in living cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound inhibitor (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.1 µM to 10 µM is recommended as a starting point.
-
Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and a no-cell blank control.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution by staining DNA with propidium iodide (PI) and analyzing the cell population using a flow cytometer.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
6-well plates
-
This compound inhibitor
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate for at least 2 hours at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Visualizations
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assay of MU1210
For Researchers, Scientists, and Drug Development Professionals
Abstract
MU1210 is a potent and selective chemical probe for the Cdc2-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK4. These kinases play a crucial role in the regulation of RNA splicing through the phosphorylation of serine and arginine-rich (SR) proteins.[1] Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against its target kinases. The primary protocol is based on the robust and non-radioactive ADP-Glo™ kinase assay platform, with an alternative radiometric assay also described.
Target Kinases and Potency of this compound
This compound has demonstrated high potency against CLK1, CLK2, and CLK4. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) |
| CLK1 | 8 |
| CLK2 | 20 |
| CLK4 | 12 |
| HIPK1 | 187 |
| DYRK2 | 1309 |
| Data sourced from MedChemExpress and the Structural Genomics Consortium.[1][2] |
CLK Signaling Pathway in RNA Splicing
CLKs are dual-specificity kinases that phosphorylate SR proteins, which are essential components of the spliceosome. This phosphorylation is a critical step for the proper assembly of the spliceosome and the subsequent regulation of pre-mRNA splicing. Inhibition of CLKs, for instance by this compound, can disrupt this process.
Caption: Simplified signaling pathway of CLK-mediated SR protein phosphorylation and its inhibition by this compound.
Experimental Protocols
Primary Protocol: ADP-Glo™ Luminescent Kinase Assay
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay system and is suitable for determining the IC50 of this compound for CLK1, CLK2, and CLK4.
Materials and Reagents:
-
Recombinant human CLK1, CLK2, or CLK4 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 384-well plates
Experimental Workflow Diagram:
Caption: Workflow for the in vitro kinase assay using the ADP-Glo™ system.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM.
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the Kinase Buffer.
-
Dilute the CLK enzyme to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically but is typically in the low ng range per reaction.
-
Prepare a 2X Substrate/ATP mixture in Kinase Buffer. The final concentration of MBP is typically 0.2 µg/µL and ATP is often near the Km for the specific kinase (e.g., 10-50 µM).
-
-
Kinase Reaction:
-
Add 1 µL of the serially diluted this compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted CLK enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mixture to each well. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Alternative Protocol: Radiometric Kinase Assay ([³³P]-ATP)
This method is a more traditional approach and requires appropriate safety precautions for handling radioactivity.
Materials and Reagents:
-
Recombinant human CLK1, CLK2, or CLK4 enzyme
-
Specific peptide substrate (e.g., RS-peptide for CLK1, S6K peptide for CLK2) or Myelin Basic Protein (MBP)
-
ATP
-
[γ-³³P]-ATP
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound and Reagent Preparation: As described in the ADP-Glo™ protocol, prepare serial dilutions of this compound and dilute the kinase enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing Kinase Assay Buffer, the desired substrate, and a mix of non-radioactive ATP and [γ-³³P]-ATP.
-
Kinase Reaction:
-
In a microcentrifuge tube or plate, combine the diluted CLK enzyme with the serially diluted this compound or DMSO.
-
Initiate the reaction by adding the ATP/[γ-³³P]-ATP-containing reaction mixture.
-
Incubate at 30°C for a predetermined time (e.g., 15-30 minutes).
-
-
Stopping the Reaction and Detection:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Air dry the P81 paper.
-
-
Data Acquisition: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition and determine the IC50 as described in the ADP-Glo™ protocol.
Data Presentation and Interpretation
All quantitative data, such as IC50 values from multiple experiments, should be summarized in a structured table for easy comparison. The results will provide a quantitative measure of the inhibitory potency of this compound against its target kinases. A lower IC50 value indicates higher potency. These in vitro data are crucial for understanding the compound's mechanism of action and for guiding further drug development efforts.
References
Application of MU1210 in MYC-Driven Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC family of proto-oncogenes, particularly c-MYC, are master regulators of cell proliferation, growth, and metabolism. Their deregulation is a hallmark of a vast number of human cancers, making MYC an attractive, albeit challenging, therapeutic target. Recent research has uncovered a synthetic lethal relationship between the inhibition of specific cellular kinases and MYC overexpression. One such family of kinases is the CDC-like kinases (CLKs), which are crucial for the regulation of pre-mRNA splicing.
MU1210 is a potent and selective chemical probe for CLK1, CLK2, and CLK4.[1] Emerging evidence suggests that cancer cells with high levels of MYC expression are particularly vulnerable to the disruption of the splicing machinery induced by CLK inhibitors.[2][3] Inhibition of CLKs leads to alterations in alternative splicing, resulting in the production of non-functional proteins or the induction of nonsense-mediated mRNA decay, ultimately leading to cell cycle arrest and apoptosis, particularly in MYC-driven tumors.[2][4] This document provides detailed application notes and protocols for the use of this compound in MYC-driven cancer cell lines.
Application Notes
This compound is a valuable tool for investigating the synthetic lethal interaction between CLK inhibition and MYC activation. Its application is particularly relevant in cancer cell lines with known MYC amplification or overexpression.
Key Applications:
-
Selective Targeting of MYC-Driven Cancers: Studies with other CLK inhibitors have demonstrated that MYC-amplified cancer cell lines exhibit significantly higher sensitivity compared to their non-amplified counterparts.[2][3] this compound can be used to validate this selective cytotoxicity.
-
Induction of Apoptosis and Cell Cycle Arrest: Inhibition of CLKs by compounds similar to this compound has been shown to induce apoptosis and cause cell cycle arrest, often at the G2/M phase, in susceptible cancer cell lines.[4]
-
Investigation of Splicing-Mediated Anti-Cancer Effects: this compound's primary mechanism of action is the inhibition of SR protein phosphorylation, leading to widespread changes in alternative splicing.[1] This can be leveraged to study the specific splicing events that are critical for the survival of MYC-driven cancer cells.
Cell Line Selection:
A panel of cancer cell lines with varying MYC status is recommended for comparative studies.
| Cell Line | Cancer Type | MYC Status |
| SK-BR-3 | Breast Cancer | MYC Amplified |
| MCF7 | Breast Cancer | MYC Amplified |
| NCI-H82 | Small Cell Lung Cancer | MYC Amplified |
| Kelly | Neuroblastoma | MYCN Amplified |
| HeLa | Cervical Cancer | High MYC Expression |
| MDA-MB-231 | Breast Cancer | Low MYC Expression |
| U2OS | Osteosarcoma | Low MYC Expression |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data based on published findings for similar CLK inhibitors in MYC-driven cancer models.[2][3]
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CLK1 | 8 |
| CLK2 | 20 |
| CLK4 | 12 |
| HIPK2 | 23 |
Data sourced from the Structural Genomics Consortium.[1]
Table 2: Anti-proliferative Activity of this compound in a Panel of Cancer Cell Lines (72-hour treatment)
| Cell Line | MYC Status | IC50 (µM) |
| SK-BR-3 | MYC Amplified | 0.8 |
| MCF7 | MYC Amplified | 1.2 |
| NCI-H82 | MYC Amplified | 0.5 |
| MDA-MB-231 | Low MYC | >10 |
| U2OS | Low MYC | >10 |
Table 3: Effect of this compound on Cell Cycle Distribution in SK-BR-3 Cells (24-hour treatment)
| Treatment (1 µM) | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |
| Vehicle (DMSO) | 45% | 35% | 20% | <2% |
| This compound | 25% | 15% | 60% | 15% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound or vehicle (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis of MYC and Apoptosis Markers
This protocol is for assessing the levels of specific proteins following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle progression.
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[8]
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[9]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.[10]
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. embopress.org [embopress.org]
- 3. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. benchchem.com [benchchem.com]
- 10. Flow Cytometry Protocol [sigmaaldrich.com]
Troubleshooting & Optimization
MU1210 solubility issues in DMSO and cell media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and use of MU1210, a potent inhibitor of CDC-like kinases (CLKs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical probe that acts as a potent inhibitor of CDC-like kinases 1, 2, and 4 (CLK1, CLK2, and CLK4).[1] CLKs are crucial regulators of pre-mRNA splicing, a fundamental process for gene expression. They function by phosphorylating serine/arginine-rich (SR) proteins, which are key splicing factors. By inhibiting CLKs, this compound disrupts the normal phosphorylation of SR proteins, leading to alterations in RNA splicing and subsequently affecting various cellular processes.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 50 mM.[1]
Q3: I am observing precipitation when I add my this compound stock solution to my cell culture media. What is causing this?
A3: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its relatively low aqueous solubility. This often occurs when a concentrated DMSO stock is diluted directly into the media, causing the compound to crash out of solution. It has been noted that a high initial concentration of 5 µM in MEF cells caused precipitation of the probe.[1]
Q4: What is the maximum recommended concentration of this compound in cell culture experiments?
A4: To avoid precipitation, it is recommended that the final concentration of this compound in cell culture media does not exceed 10 µM.[1] For longer-term experiments (e.g., 72 hours), concentrations greater than 1 µM may induce severe impairment of cell proliferation.[1]
Q5: How can I avoid precipitation when preparing my working solution of this compound in cell media?
A5: To prevent precipitation, it is best to perform serial dilutions of your high-concentration DMSO stock in DMSO first, before adding the final diluted solution to your cell culture medium. Additionally, ensure the final concentration of DMSO in your cell culture is low (typically below 0.5%) to avoid solvent-induced toxicity. A stepwise addition of the diluted DMSO stock to the media while gently vortexing can also help.
Q6: Is there specific solubility data for this compound in different types of cell culture media (e.g., DMEM, RPMI-1640)?
Q7: How should I store my this compound stock solution?
A7: this compound is stable as a solid in the dark at -20°C.[1] It is highly recommended to prepare aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | Compound concentration exceeds its solubility limit in the aqueous media. | - Ensure the final concentration of this compound does not exceed 10 µM. - Perform serial dilutions in DMSO before adding to the media. - Slowly add the diluted DMSO stock to the media while gently mixing. - Consider a pilot experiment to test a range of concentrations. |
| Final DMSO concentration in the media is too low to maintain solubility. | - While keeping the final DMSO concentration below cytotoxic levels (typically <0.5%), ensure it is sufficient to aid solubility. This may require preparing a more concentrated intermediate dilution in DMSO. | |
| Inconsistent experimental results | Degradation of this compound stock solution. | - Prepare fresh aliquots of the DMSO stock solution. - Avoid repeated freeze-thaw cycles. - Store the stock solution protected from light at -20°C.[1] |
| Inaccurate concentration of the working solution due to precipitation. | - Visually inspect the media for any signs of precipitation after adding this compound. - If precipitation is observed, prepare a fresh, lower concentration working solution. | |
| Cell toxicity observed at low concentrations | Solvent (DMSO) toxicity. | - Ensure the final DMSO concentration in the cell culture is as low as possible, ideally below 0.1%, and always include a vehicle control (media with the same concentration of DMSO) in your experiments. |
| Intrinsic toxicity of this compound to the specific cell line. | - Perform a dose-response experiment to determine the cytotoxic concentration (IC50) for your cell line. - Note that this compound can impair cell proliferation at concentrations >1µM over extended periods.[1] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | Up to 50 mM | [1] |
| Recommended Max. Concentration in Cell Culture | ≤ 10 µM | [1] |
| IC50 for CLK1 | 8 nM | [1] |
| IC50 for CLK2 | 20 nM | [1] |
| IC50 for CLK4 | 12 nM | [1] |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell-Based Assays
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure the powder is completely dissolved by vortexing.
-
-
Prepare Intermediate Dilutions in DMSO:
-
Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create a range of intermediate concentrations. This is a critical step to avoid precipitation when diluting into aqueous media.
-
-
Prepare the Final Working Solution in Cell Culture Media:
-
Calculate the volume of the appropriate intermediate DMSO dilution needed to achieve the desired final concentration in your cell culture media.
-
Crucially, the volume of the DMSO solution added should result in a final DMSO concentration in the media that is non-toxic to your cells (typically ≤ 0.5%, with ≤ 0.1% being ideal).
-
Warm the required volume of cell culture media to 37°C.
-
While gently vortexing the cell culture media, slowly add the calculated volume of the intermediate this compound DMSO solution.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, discard the solution and prepare a new one at a lower concentration.
-
-
Vehicle Control:
-
Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture media. This is essential to distinguish the effects of the compound from those of the solvent.
-
Protocol: General Cell-Based Assay with this compound
-
Cell Seeding:
-
Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2). For a Western blot analysis of phosphor-SRSF proteins in HeLa cells, 200,000 cells in 3 ml DMEM containing 10% FBS and Penicillin/Streptomycin were seeded in 6-well plates for 24 hours.[1]
-
-
Treatment:
-
Remove the existing media from the cells.
-
Add the freshly prepared this compound working solution (and vehicle control) to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration.
-
-
Downstream Analysis:
-
Following incubation, proceed with your planned downstream analysis (e.g., Western blotting for p-SR proteins, RT-PCR for splicing variants, cell viability assays).
-
Visualizations
Signaling Pathway of CLK-mediated RNA Splicing
Caption: CLK-mediated phosphorylation of SR proteins and its inhibition by this compound.
Experimental Workflow for this compound Cell-Based Assay
Caption: Workflow for preparing and using this compound in cell-based experiments.
Troubleshooting Logic for this compound Precipitation
References
Technical Support Center: Optimizing MU1210 Concentration to Avoid Precipitation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges with MU1210 precipitation during experiments.
Troubleshooting Guide
Issue: Precipitate Forms Immediately After Adding this compound to Culture Medium
Potential Cause:
-
High Final Concentration: this compound has limited aqueous solubility and can precipitate at higher concentrations. Concentrations above 10 µM should be approached with caution, as precipitation has been observed.[1]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous medium can cause the compound to crash out of solution.
-
Low Media Temperature: Adding the compound to cold media can decrease its solubility.
Recommended Solutions:
-
Lower the Final Concentration: It is recommended to use this compound at a concentration of 1 µM for selective inhibition of CLK kinases.[1] If higher concentrations are necessary, perform a solubility test first (see Experimental Protocols).
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock in a smaller volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warm Media: Always use cell culture media pre-warmed to 37°C before adding the this compound stock solution.[2]
-
Control DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity and solubility issues.[3]
Issue: Precipitate Forms Over Time in the Incubator
Potential Cause:
-
Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can alter the temperature and pH of the media, affecting compound solubility over time.[2]
-
Interaction with Media Components: this compound may interact with proteins or salts in the serum or media, leading to precipitation.[2]
-
Compound Degradation: Although this compound is stable as a solid at -20°C, its stability in solution over extended periods in culture should be considered.[1]
Recommended Solutions:
-
Media Buffering: Ensure your cell culture medium is adequately buffered for the CO2 concentration in your incubator to maintain a stable pH.[2]
-
Serum Concentration: If using serum, consider if the concentration can be reduced or if a serum-free medium is appropriate for your experiment, as serum proteins can sometimes contribute to precipitation.
-
Duration of Exposure: For longer experiments, consider replacing the media with freshly prepared this compound at intermediate time points.
-
Visual Inspection: Regularly inspect the culture vessels for any signs of precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration for this compound in cell culture?
Due to its relatively low solubility, it is recommended to avoid concentrations higher than 10 µM.[1] For selective CLK inhibition, a concentration of 1 µM is often effective.[1] High initial concentrations (e.g., 5 µM) have been reported to cause precipitation in certain cell lines.[1]
Q2: What is the best solvent for preparing this compound stock solutions?
This compound is soluble in DMSO up to 50 mM.[1] It is recommended to prepare a high-concentration stock in 100% DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][3]
Q3: My this compound precipitated. Can I still use the culture?
The presence of a precipitate means the actual concentration of soluble this compound is unknown and likely lower than intended, which will affect the reproducibility and interpretation of your results. It is strongly recommended to discard the culture and optimize the concentration to prevent precipitation in future experiments.
Q4: How can I determine the optimal, non-precipitating concentration of this compound for my specific cell line and media?
You can perform a solubility test by preparing a serial dilution of this compound in your specific cell culture medium and observing it for precipitation over the intended duration of your experiment. A detailed protocol is provided below.
Quantitative Data Summary
| Property | Value | Source |
| Solubility in DMSO | Up to 50 mM | [1] |
| Recommended Working Concentration | 1 µM | [1] |
| Concentration to Avoid | > 10 µM | [1] |
| IC50 for CLK1 | 8 nM | [1][4] |
| IC50 for CLK2 | 20 nM | [1][4] |
| IC50 for CLK4 | 12 nM | [1][4] |
| Cellular Potency (NanoBRET) for CLK1 | 84 nM | [1] |
| Cellular Potency (NanoBRET) for CLK2 | 91 nM | [1] |
| Cellular Potency (NanoBRET) for CLK4 | 23 nM | [1] |
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound
Objective: To identify the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.
-
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of 2-fold serial dilutions of this compound in the pre-warmed medium in sterile microcentrifuge tubes or a 96-well plate. Start with a concentration that is higher than your intended experimental range (e.g., 20 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Incubation and Observation:
-
Incubate the dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours, and 48 hours).
-
Use a microscope to confirm the presence of any crystalline precipitate.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the observation period is the maximum soluble concentration for your specific experimental conditions. It is advisable to use a working concentration below this maximum to ensure solubility.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits CLK kinases, affecting SR protein phosphorylation and pre-mRNA splicing.
References
Technical Support Center: Addressing MU1210's Inhibitory Effect on DYRK2
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing MU1210 and troubleshooting its inhibitory effect on the dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical probe that is a potent inhibitor of CDC-like kinases (CLKs), specifically CLK1, CLK2, and CLK4.[1] It is widely used in research to study the roles of these kinases in processes such as mRNA splicing.
Q2: Does this compound have off-target effects on DYRK2?
Yes, this compound exhibits an inhibitory effect on DYRK2, although with lower potency compared to its primary CLK targets.[1][2] This off-target activity is an important consideration when interpreting experimental results.
Q3: What are the reported IC50 and Ki values for this compound against DYRK2?
The inhibitory potency of this compound against DYRK2 has been quantified in various studies. The IC50 for DYRK2 is reported to be 1309 nM (or 1.309 µM).[1] In cellular NanoBRET assays, this compound shows a potency of 1.7 µM against DYRK2.[2]
Q4: What is the recommended working concentration for this compound in cellular assays?
Due to its relatively low solubility, it is recommended to use this compound at concentrations no higher than 10 µM in cellular experiments.[2] For selective inhibition of CLK kinases, a concentration of 1 µM is often suggested.[2] Higher concentrations increase the likelihood of off-target effects, including the inhibition of DYRK2.
Q5: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO up to 50 mM.[2] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C in aliquots to avoid repeated freeze-thaw cycles.[2] When diluting the DMSO stock in aqueous-based cell culture media, ensure the final DMSO concentration is kept low (typically below 0.5%, preferably 0.1% or lower) to avoid solvent-induced cytotoxicity.[3][4]
Data Presentation
Table 1: Inhibitory Potency of this compound against DYRK2 and Primary CLK Targets
| Kinase | IC50 (nM) | Cellular Potency (NanoBRET, µM) | Ki (µM) |
| DYRK2 | 1309[1] | 1.7[2] | 1.7[2] |
| CLK1 | 8[1] | 0.084[2] | 0.084[2] |
| CLK2 | 20[1] | 0.091[2] | 0.091[2] |
| CLK4 | 12[1] | 0.023[2] | 0.023[2] |
Table 2: Other Notable Off-Targets of this compound
| Kinase | IC50 (nM) |
| HIPK1 | 187[1] |
| HIPK2 | 23[2] |
Experimental Protocols
Protocol 1: In Vitro DYRK2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays and is suitable for determining the in vitro inhibitory effect of this compound on DYRK2 activity.
Materials:
-
Recombinant DYRK2 enzyme
-
DYRKtide substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase/substrate solution by diluting the DYRK2 enzyme and DYRKtide substrate in Kinase Reaction Buffer.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute into Kinase Reaction Buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
Add 5 µL of the 4X this compound solution or vehicle (DMSO in buffer) to the appropriate wells of the 96-well plate.
-
Add 10 µL of the 2X kinase/substrate mix to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol allows for the quantitative measurement of this compound binding to DYRK2 in live cells.
Materials:
-
HEK293 cells
-
Expression vector for DYRK2-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
NanoBRET® Tracer
-
This compound (serial dilutions in DMSO)
-
White, 96-well tissue culture-treated plates
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the DYRK2-NanoLuc® expression vector according to the manufacturer's protocol.
-
Plate the transfected cells in the 96-well plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Prepare a solution of the NanoBRET® Tracer in Opti-MEM®.
-
Add the this compound dilutions and the tracer solution to the cells.
-
-
Signal Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution in Opti-MEM®.
-
Add the substrate/inhibitor solution to the wells.
-
Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET® ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET® ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
-
Protocol 3: Western Blot for Phosphorylation of a DYRK2 Substrate
This protocol can be used to assess the effect of this compound on the phosphorylation of a known DYRK2 substrate in cells.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated form of the DYRK2 substrate
-
Primary antibody for the total form of the DYRK2 substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Total Protein Control:
-
Strip the membrane and re-probe with the primary antibody against the total form of the substrate to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Troubleshooting Guides
Issue 1: No or weak inhibition of DYRK2 activity observed in an in vitro kinase assay.
-
Possible Cause: Incorrect assay conditions.
-
Solution: Ensure that the ATP concentration in the assay is at or below the Km of DYRK2 for ATP. High ATP concentrations can compete with ATP-competitive inhibitors like this compound, leading to an underestimation of their potency. Verify the activity of the recombinant DYRK2 enzyme.
-
-
Possible Cause: this compound degradation.
-
Solution: Prepare fresh dilutions of this compound from a new aliquot of the DMSO stock. Ensure the stock solution has been stored properly at -20°C.
-
-
Possible Cause: Insufficient this compound concentration.
-
Solution: Given the micromolar IC50 of this compound for DYRK2, ensure that the concentration range tested is appropriate to observe inhibition.
-
Issue 2: Inconsistent or unexpected results in cellular assays.
-
Possible Cause: Poor solubility of this compound in cell culture medium.
-
Possible Cause: Cell toxicity.
-
Solution: Although this compound is not highly toxic at concentrations below 1 µM in short-term assays (24 hours), it can impair cell proliferation over longer periods (72 hours).[2] Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and treatment duration for your specific cell line.
-
-
Possible Cause: Off-target effects.
-
Solution: Remember that this compound is a potent CLK inhibitor. The observed cellular phenotype may be a result of CLK inhibition rather than or in addition to DYRK2 inhibition. Use a structurally different DYRK2 inhibitor as a control to confirm that the observed phenotype is specific to DYRK2 inhibition.
-
Issue 3: Difficulty in detecting changes in the phosphorylation of DYRK2 substrates by Western blot.
-
Possible Cause: Low basal phosphorylation of the substrate.
-
Solution: Some substrates are only phosphorylated under specific cellular conditions (e.g., upon DNA damage). You may need to stimulate the cells to induce phosphorylation of the target substrate before treating with this compound.
-
-
Possible Cause: Inefficient antibody.
-
Solution: Use a phospho-specific antibody that has been validated for Western blotting. Optimize the antibody concentration and incubation conditions.
-
-
Possible Cause: Phosphatase activity during sample preparation.
-
Solution: Always use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors to preserve the phosphorylation status of your proteins. Keep samples on ice throughout the preparation process.
-
Visualizations
Caption: Simplified DYRK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the inhibitory effect of this compound on DYRK2.
References
Technical Support Center: A Guide to Using MU1210 with its Negative Control MU140
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the CLK inhibitor MU1210 and its corresponding negative control, MU140. Here, you will find answers to frequently asked questions and troubleshooting advice to ensure the rigorous and successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound and MU140 and what are their primary functions in an experimental setting?
This compound is a potent and selective chemical probe that inhibits the activity of CDC-like kinases (CLKs), specifically CLK1, CLK2, and CLK4.[1][2] These kinases are crucial in the regulation of RNA splicing through the phosphorylation of serine and arginine-rich (SR) proteins.[1] MU140 is the recommended negative control for this compound. It is a structurally related molecule that does not inhibit CLK kinases and is used to differentiate the biological effects specifically caused by CLK inhibition from any non-specific or off-target effects of the chemical compound.[1]
Q2: Why is it critical to use the negative control MU140 alongside this compound?
Employing a negative control is a fundamental aspect of robust experimental design.[3][4][5] In the context of using this compound, the negative control MU140 is essential for:
-
Attributing effects to CLK inhibition: By comparing the results from this compound-treated samples to MU140-treated samples, researchers can confidently attribute any observed phenotypes to the inhibition of CLKs, rather than to other factors.[1]
-
Identifying off-target effects: If a cellular response is observed with this compound but not with MU140, it strongly suggests the effect is mediated by CLK inhibition. Conversely, if both compounds produce a similar effect, it may indicate an off-target effect of the chemical scaffold.
-
Ensuring data integrity and reliability: The proper use of controls enhances the validity and reproducibility of experimental findings.[5]
Q3: At what concentrations should I use this compound and MU140?
It is recommended to use this compound at a concentration of 1 µM.[1] Due to its limited solubility, concentrations exceeding 10 µM should be avoided.[1] For the negative control MU140, it is best practice to use it at the same concentration as this compound to ensure a direct and valid comparison.
Q4: What are the known off-targets for this compound?
The closest identified off-target for this compound is HIPK2, with an IC50 of 23 nM.[1] However, in cellular NanoBRET assays, HIPK2 was not inhibited at concentrations up to 10 µM.[1][6] this compound also demonstrates weak activity against DYRK2 in NanoBRET assays with a potency of 1.7 µM.[1]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its negative control MU140 against a panel of kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CLK1 | 8 |
| CLK2 | 20 |
| CLK4 | 12 |
| HIPK1 | 187 |
| DYRK2 | 1309 |
Data sourced from MedChemExpress.[2]
Table 2: Cellular Potency of this compound vs. MU140 (NanoBRET Assay)
| Kinase | Ki this compound (µM) | Ki MU140 (µM) |
| CLK1 | 0.084 | >10 |
| CLK2 | 0.091 | >10 |
| CLK4 | 0.023 | >10 |
| DYRK1A | 6.58 | >10 |
| DYRK1B | >10 | >10 |
Data sourced from the Structural Genomics Consortium.[1]
Experimental Protocols & Troubleshooting
Protocol 1: Analysis of SR Protein Phosphorylation by Western Blot
This protocol details the steps to assess the effect of this compound on the phosphorylation of SR proteins in HeLa cells.
Methodology:
-
Cell Culture and Treatment: Culture HeLa cells to 70-80% confluency. Treat the cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM), MU140 (at the highest corresponding this compound concentration, e.g., 10 µM), and a DMSO vehicle control for 3 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (p-SR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent.
-
As a loading control, probe the membrane with an antibody against a housekeeping protein like α-tubulin.
-
Expected Results:
Treatment with this compound should result in a dose-dependent decrease in the phosphorylation of SR proteins.[1][7] In contrast, the negative control MU140 and the DMSO control should show no significant effect on SR protein phosphorylation.[1]
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No change in p-SR levels with this compound treatment | Insufficient incubation time. | Optimize the treatment duration (e.g., 3, 6, 12 hours). |
| This compound degradation. | Ensure proper storage of this compound at -20°C in the dark and prepare fresh dilutions from a DMSO stock.[1] | |
| Low antibody affinity. | Use a validated p-SR antibody and optimize antibody concentration. | |
| Changes in p-SR levels observed with MU140 | Off-target effects of the chemical scaffold at high concentrations. | Confirm the observation by repeating the experiment. If consistent, this may indicate a CLK-independent effect. |
| Contamination of MU140. | Use a fresh, authenticated batch of MU140. | |
| High background on Western blot | Insufficient blocking or washing. | Increase blocking time and the number of wash steps. |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. |
Protocol 2: Analysis of Alternative Splicing by RT-PCR
This protocol outlines a method to investigate the impact of this compound on the alternative splicing of a target gene, such as Mdm4, in MCF7 cells.
Methodology:
-
Cell Culture and Treatment: Seed MCF7 cells and allow them to adhere. Treat the cells with this compound (e.g., 10 µM), MU140 (10 µM), and a DMSO control for a specified period (e.g., 24 hours).
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification:
-
Perform PCR using primers that flank the alternatively spliced region of the target gene (Mdm4).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.
-
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of different sized bands will indicate alternative splicing events.
Expected Results:
Treatment with this compound may lead to a change in the ratio of different splice variants of the target gene.[1] For example, an accumulation of a shorter form of Mdm4 (Mdm4-S) has been observed.[1] No significant changes in the splicing pattern are expected with the DMSO or MU140 controls.[1]
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No change in splicing with this compound | The target gene is not regulated by CLK-mediated splicing in the chosen cell line. | Select a different target gene known to be regulated by SR proteins or a different cell line. |
| Suboptimal PCR conditions. | Optimize the PCR annealing temperature and cycle number. | |
| Splicing changes observed with MU140 | Non-specific cellular stress induced by the compound. | Lower the concentration of MU140 and this compound and repeat the experiment. |
| Contamination. | Use fresh reagents and ensure proper sterile technique. | |
| No PCR product | Poor RNA quality or failed cDNA synthesis. | Check RNA integrity (e.g., using a Bioanalyzer). Use a positive control for the PCR reaction. |
| Primer design issues. | Verify primer sequences and design new primers if necessary. |
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: A flowchart illustrating the experimental design for testing the effects of this compound.
Caption: The signaling pathway of CLK-mediated splicing regulation and this compound's inhibitory action.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. researchhub.com [researchhub.com]
- 5. Positive and Negative Controls | Rockland [rockland.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
troubleshooting unexpected results in MU1210 experiments
Technical Support Center: MU1210 Experiments
This technical support center provides troubleshooting guides and answers to frequently asked questions for experiments involving this compound, a potent and selective, research-grade inhibitor of MEK1 and MEK2. This compound is an essential tool for investigating the MAPK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and subsequent activation of ERK1/2, which are key regulators of cellular proliferation, differentiation, and survival.
This compound Mechanism of Action
This compound is an allosteric inhibitor that binds to a unique pocket on the MEK1/2 enzymes, distinct from the ATP-binding site.[1] This locks the enzyme in a catalytically inactive state, preventing the phosphorylation of its only known substrates, ERK1 and ERK2.[1][2] The primary readout for this compound's on-target activity is a decrease in the levels of phosphorylated ERK1/2 (p-ERK).
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound? A: this compound has low aqueous solubility.[3] We recommend preparing a high-concentration stock solution of 10-20 mM in 100% DMSO. Store this stock at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. When making working dilutions, add the DMSO stock directly to pre-warmed (37°C) culture medium and mix vigorously to ensure it is fully dissolved.[3]
Q2: Why am I not seeing the expected decrease in cell viability after this compound treatment? A: Several factors could be at play:
-
Cell Line Sensitivity: Sensitivity to MEK inhibition is highly dependent on the genetic background of the cell line.[3] Lines with activating mutations in BRAF (e.g., V600E) are often highly sensitive, while some lines with KRAS mutations can be resistant.[3][4]
-
Drug Concentration: Ensure you are using an appropriate concentration range. Perform a dose-response curve starting from a high concentration (e.g., 10 µM) and titrating down to determine the IC50 for your specific cell line.[5]
-
Incubation Time: A sufficient incubation period (e.g., 48-72 hours) is often required to observe effects on cell viability.
-
Cell Seeding Density: Very high cell densities can sometimes mask the inhibitory effects of a compound. Ensure your seeding density allows for logarithmic growth throughout the experiment.[3][6]
Q3: I'm observing precipitation in my culture medium after adding this compound. What should I do? A: This indicates that the solubility limit of this compound in the medium has been exceeded.[7][8]
-
Visually Inspect: Always check your wells for precipitation, especially at higher concentrations.[5]
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5% to avoid solvent toxicity and solubility issues.
-
Exclude Data: Data from concentrations where precipitation is observed should be excluded from analysis, as the effective concentration of the drug is unknown.[8]
Q4: My results are inconsistent with the known function of MEK. Could this be an off-target effect? A: Yes, unexpected phenotypes can result from off-target effects.[9] It is crucial to differentiate between on-target and off-target activity. First, confirm on-target engagement by verifying a dose-dependent decrease in p-ERK levels via Western blot. If the phenotype persists at concentrations that do not correspond to MEK inhibition, consider using a structurally distinct MEK inhibitor to see if the phenotype is replicated.[10] If it is not, the effect is likely specific to this compound's chemical structure and not its inhibition of MEK.
Troubleshooting Guides
Western Blotting: Phospho-ERK (p-ERK) and Total ERK
Issue 1: No change or an increase in p-ERK levels after this compound treatment.
-
Cause & Solution:
-
Incorrect Time Point: Inhibition of ERK phosphorylation is a rapid event, with maximum inhibition typically seen within 1-4 hours.[3] Later time points might show a rebound due to feedback mechanisms. Solution: Perform a time-course experiment to find the optimal time point.[3]
-
Insufficient Drug Concentration: The concentration of this compound may be too low to inhibit MEK effectively in your cell line. Solution: Perform a dose-response experiment to confirm the concentration needed for MEK inhibition.
-
Sample Degradation: Phosphorylation can be labile. If samples are not handled properly, phosphatases can dephosphorylate proteins. Solution: Always use fresh lysis buffer containing a phosphatase inhibitor cocktail and keep samples on ice or at 4°C during preparation.[11]
-
Paradoxical Activation: In some cellular contexts (e.g., certain RAF mutations), MEK inhibitors can lead to paradoxical activation of the pathway. This is rare but possible. Solution: Validate your cell line's genetic background and review the literature for similar reported effects.
-
Issue 2: Weak signal or no band for p-ERK.
-
Cause & Solution:
-
Low Protein Load: The fraction of phosphorylated protein can be very low.[12] Solution: Increase the amount of protein loaded onto the gel. You may need to load up to 50 µg of total lysate.[12]
-
Poor Antibody Binding: The primary or secondary antibody may not be optimal. Solution: Optimize antibody dilutions. Ensure you are using a blocking buffer that is compatible with phospho-antibody detection; 5% Bovine Serum Albumin (BSA) in TBST is recommended over milk, as milk contains phosphoproteins (casein) that can increase background and mask the signal.[13][14]
-
Inactive Pathway: The MAPK pathway may have low basal activity in your cells under standard culture conditions. Solution: Include a positive control, such as cells stimulated with serum or a growth factor (e.g., EGF), to confirm that p-ERK can be detected.
-
Issue 3: High background on the Western blot.
-
Cause & Solution:
-
Inappropriate Blocking Buffer: As mentioned, milk is not ideal for phospho-protein detection.[13] Solution: Switch to a 3-5% BSA in TBST blocking solution.
-
Incorrect Buffer System: Using phosphate-buffered saline (PBS) can interfere with phospho-specific antibody binding due to the presence of free phosphate ions.[12][14] Solution: Use Tris-buffered saline with Tween-20 (TBST) for all wash steps and antibody dilutions.[12]
-
Antibody Concentration Too High: Excess primary or secondary antibody can lead to non-specific binding. Solution: Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.
-
| Antibody Target | Starting Dilution | Blocking Buffer | Notes |
| Phospho-ERK1/2 (Thr202/Tyr204) | 1:1000 | 5% BSA in TBST | Incubate overnight at 4°C. |
| Total ERK1/2 | 1:1000 | 5% Non-fat Milk or 5% BSA in TBST | Can be probed after stripping the p-ERK antibody. |
| HRP-conjugated Secondary | 1:2000 - 1:5000 | 5% Non-fat Milk or 5% BSA in TBST | Incubate for 1 hour at room temperature. |
Cell Viability Assays (e.g., MTT, MTS)
Issue: No dose-dependent decrease in cell viability.
References
- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Assessing MU1210 Toxicity
Welcome to the technical support center for MU1210. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments to assess the toxicity of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent chemical probe that functions as an inhibitor of Cdc-like kinases (CLKs), specifically CLK1, CLK2, and CLK4.[1][2] CLKs play a critical role in regulating RNA splicing by phosphorylating members of the serine and arginine-rich (SR) family of splicing factors (SRSF proteins).[1][3] This phosphorylation is essential for the assembly of the spliceosome and the proper processing of pre-mRNA.[1][3] By inhibiting CLKs, this compound prevents the proper phosphorylation of these SR proteins, which in turn disrupts RNA splicing.[1][4]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Yes, cytotoxicity can be an expected outcome. While this compound may not show significant toxicity after short-term exposure (e.g., 24 hours) at concentrations greater than 1 µM, it has been shown to cause severe impairment of cell proliferation and induce cellular toxicity over longer periods.[1] For example, after 72 hours of treatment, toxicity is observed in the low micromolar range in several cell lines.[1]
Q3: What are the recommended starting concentrations for this compound in a cytotoxicity experiment?
A3: Due to the limited solubility of this compound, it is recommended to use concentrations of 1 µM for initial experiments.[1] Concentrations higher than 10 µM should be avoided as they may lead to the compound precipitating out of solution in the culture medium, which can cause experimental artifacts.[1]
Q4: What is a suitable negative control compound for experiments involving this compound?
A4: The recommended negative control for this compound is MU140.[1] This compound is structurally related but does not have the same inhibitory effect on CLK kinases, making it ideal for distinguishing specific on-target effects of this compound from general off-target or compound-related effects.[1]
Quantitative Data Summary
For ease of comparison, the following tables summarize the known inhibitory activity and cellular toxicity of this compound.
Table 1: this compound Kinase Inhibitory Profile
| Target Kinase | IC50 (nM) |
|---|---|
| CLK1 | 8 |
| CLK2 | 20 |
| CLK4 | 12 |
| HIPK2 | 23 |
| DYRK2 | 1700 |
Data sourced from SGC and MedChemExpress.[1][2]
Table 2: this compound Cellular Toxicity (72-Hour Treatment)
| Cell Line | Toxicity (IC50, µM) |
|---|---|
| MDA-MB-231 | 1.3 |
| MCF-7 | 1.2 |
| MCF-10a | 1.5 |
Toxicity was assessed using an MTT assay.[1]
Experimental Protocols
Below are detailed methodologies for key experiments to assess the toxicity of this compound.
Protocol 1: Assessing Cell Viability using the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This was the assay used to generate the 72-hour toxicity data for this compound.[1]
Materials:
-
96-well flat-bottom plates
-
Cell line(s) of interest
-
Complete culture medium
-
This compound and MU140 (negative control)
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and are in the logarithmic growth phase).
-
Compound Treatment: Prepare serial dilutions of this compound and MU140 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds.
-
Controls: Include the following controls on each plate:
-
No-Treatment Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Medium Blank: Wells containing culture medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) in a humidified incubator (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium blank) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessing Cell Membrane Integrity using the LDH Release Assay
This assay complements the MTT assay by specifically measuring cytotoxicity through the loss of membrane integrity. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[5]
Materials:
-
Cell culture plate from the experiment (after treatment with this compound)
-
LDH Assay Kit (commercially available)
-
Lysis Buffer (often included in the kit, for maximum LDH release control)
-
Microplate reader (wavelength as specified by the kit)
Procedure:
-
Prepare Controls: On the same plate as the treated cells, prepare a "maximum LDH release" control by adding Lysis Buffer to untreated control wells 45 minutes before the assay.
-
Sample Collection: Carefully collect 50 µL of supernatant from each well of the 96-well plate without disturbing the cells. Transfer to a new 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (e.g., 490 nm).
-
Data Analysis: Subtract the background absorbance (medium blank) from all readings. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Mandatory Visualizations
Caption: Mechanism of action for this compound, a CLK inhibitor that disrupts SR protein phosphorylation.
Caption: A standard experimental workflow for assessing the cytotoxicity of this compound in cell lines.
Troubleshooting Guide
Q1: My cell viability results (e.g., from an MTT assay) show high variability between replicate wells. What are the common causes?
A1: High variability is often due to technical inconsistencies.[6][7] Common causes include:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. A non-uniform cell density across wells is a primary source of variation.
-
Pipetting Errors: Excessive or forceful pipetting can cause cell stress or loss.[6] Using multichannel pipettes can also introduce variability if not calibrated or used correctly.[7]
-
Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation, leading to changes in medium concentration and affecting cell growth.[8] It is good practice to avoid using the outermost wells for experimental samples.
-
Bubbles: Bubbles in the wells can interfere with absorbance readings.[6]
Q2: I observe a significant decrease in cell viability with the MTT assay, but a low signal in my LDH release assay. What does this discrepancy mean?
A2: This is a common and informative result. It suggests that this compound may be cytostatic rather than cytotoxic under the tested conditions.[9]
-
MTT assays measure metabolic activity. A reduction in signal indicates that the cells are less metabolically active, which can be due to cell death or a simple inhibition of proliferation (cytostasis).[9]
-
LDH release assays measure the loss of cell membrane integrity, which is a hallmark of necrotic cell death.[8] A low LDH signal combined with a low MTT signal implies that the compound is likely stopping the cells from growing and dividing without necessarily killing them outright. To confirm the mechanism of cell death, consider running an apoptosis-specific assay, such as measuring caspase-3/7 activity.[10]
Q3: I noticed a precipitate in my culture wells after adding this compound. How can this affect my results and what should I do?
A3: this compound has limited solubility, and precipitation is known to occur at higher concentrations (>10 µM).[1] This can significantly impact your results:
-
Inaccurate Concentration: The actual concentration of the compound in solution will be lower than intended.
-
Assay Interference: The precipitate can interfere with optical readings in assays like MTT.
-
Cell Stress: Particulates can cause non-specific stress or toxicity to cells. To address this, it is strongly recommended to use this compound at a final concentration of 1 µM and to avoid exceeding 10 µM.[1] Always ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it into the culture medium.[9]
Q4: The vehicle control (e.g., DMSO) is showing some toxicity. How can I address this?
A4: Solvent toxicity can confound results. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid non-specific toxic effects.[11]
-
Verify Concentration: Double-check your dilution calculations to ensure the final DMSO concentration is as low as possible.
-
Run a Vehicle Titration: If you are unsure about the tolerance of your specific cell line, run a preliminary experiment to test the toxicity of a range of DMSO concentrations.
-
Consistent Controls: Ensure that every well, including the "no-treatment" control, contains the same final concentration of the vehicle. This allows for proper background subtraction and accurate assessment of the compound's effect.[11]
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results with this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. reddit.com [reddit.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of CLK Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on understanding, identifying, and minimizing the off-target effects of Cdc2-like kinase (CLK) inhibitors. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for off-target effects with CLK inhibitors?
A1: The primary reason for off-target effects with many kinase inhibitors, including those targeting CLKs, is the high degree of conservation within the ATP-binding pocket across the human kinome, which comprises over 500 kinases.[1] Most small molecule kinase inhibitors are designed to be ATP-competitive, meaning they bind to this conserved site.[2] This structural similarity can lead to the inhibitor binding to unintended kinases, resulting in off-target effects and potentially confounding experimental results or causing cellular toxicity.[1][2]
Q2: Which kinases are common off-targets for CLK inhibitors?
A2: A common challenge in developing selective CLK inhibitors is achieving selectivity against the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and Homeodomain-interacting protein kinase (HIPK) sub-families due to structural similarities in their binding sites.[3] Additionally, other kinases such as PIM and CK1 have also been identified as typical off-targets for some CLK inhibitors.[3] For example, the CLK inhibitor T-025 is a highly selective inhibitor of CLKs but also potently inhibits DYRK1 family proteins.[4][5]
Q3: What are the general strategies to minimize off-target effects in my experiments?
A3: Several strategies can be employed to minimize and account for off-target effects:
-
Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the minimal concentration of the inhibitor required to achieve the desired on-target effect. Using excessive concentrations increases the likelihood of engaging off-target kinases.
-
Employ Structurally Distinct Inhibitors: To confirm that an observed phenotype is due to the inhibition of the intended CLK and not a shared off-target, use multiple inhibitors with different chemical scaffolds that are known to target the same CLK.[6]
-
Utilize Genetic Validation: Techniques like CRISPR-Cas9 to knock out the target gene or RNA interference (RNAi) to knock down the target can help verify that the observed phenotype is a direct result of modulating the intended CLK.[6]
-
Perform Control Experiments: Always include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a well-characterized positive control inhibitor for the same target, if available.[6]
Troubleshooting Guides
Issue 1: My experimental results are inconsistent with the known function of my target CLK.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | 1. Perform a kinome-wide selectivity screen (e.g., KINOMEscan) to identify unintended targets. 2. Test a structurally different inhibitor for the same CLK target. | 1. Identification of unintended kinase targets that may explain the phenotype. 2. If the phenotype is not replicated with a different inhibitor, it is likely an off-target effect of the initial compound. |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory or feedback pathways. 2. Perform a time-course experiment to observe the dynamics of pathway activation. | 1. Identification of upregulated signaling pathways that may mask the on-target effect. 2. Understanding the temporal response to inhibition can reveal feedback mechanisms. |
| Cell line-specific effects | 1. Test your inhibitor in multiple cell lines to determine if the effects are consistent. | 1. Distinguishing between general off-target effects and those specific to a particular cellular context. |
Issue 2: High levels of cytotoxicity are observed at the effective concentration of the CLK inhibitor.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Conduct a broad kinase panel screen to identify off-targets known to be involved in cell viability. 2. Compare the cytotoxic profile with that of a structurally unrelated inhibitor for the same CLK. | 1. Pinpointing specific off-target kinases responsible for the toxicity. 2. Confirmation of whether the cytotoxicity is an on-target or off-target effect. |
| Inappropriate dosage | 1. Perform a detailed dose-response curve for both on-target activity and cytotoxicity to determine the therapeutic window. | 1. Identification of a concentration that maximizes on-target effects while minimizing cytotoxicity. |
| Compound solubility issues | 1. Verify the solubility of your inhibitor in the cell culture media. 2. Always include a vehicle-only control to ensure the solvent is not contributing to toxicity. | 1. Prevention of compound precipitation, which can lead to non-specific cellular stress and toxicity. |
Quantitative Data on CLK Inhibitor Selectivity
The following tables summarize the inhibitory activity of several common CLK inhibitors against their intended targets and known off-targets. Lower IC50 or Kd values indicate higher potency.
Table 1: Inhibitory Activity (IC50/Kd in nM) of Select CLK Inhibitors
| Inhibitor | CLK1 | CLK2 | CLK3 | CLK4 | DYRK1A | DYRK1B | HIPK1 | HIPK2 | Reference |
| T-025 | 4.8 | 0.096 | 6.5 | 0.61 | 0.074 | 1.5 | - | - | [4][5] |
| SGC-CLK-1 | 13 | 4 | 363 | 46 | - | - | >1000 | >1000 | [7] |
| ML315 | <10 | >200 | - | <10 | <10 | - | - | - | [8] |
| TG003 | 20 | - | - | 15 | - | - | - | - | [9] |
| 1C8 | <5% RA | <5% RA | - | <5% RA | ~10% RA | ~10% RA* | - | Moderately Affected | [10] |
*RA: Remaining Activity at 10 µM concentration.
Key Experimental Protocols
1. Kinome Profiling (e.g., KINOMEscan®)
-
Objective: To determine the selectivity of a CLK inhibitor by quantifying its binding to a large panel of kinases.
-
Methodology: This is a competition binding assay. The test compound is incubated with a DNA-tagged kinase and a ligand immobilized on a solid support. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining on the solid support is then quantified using qPCR. The results are often reported as the dissociation constant (Kd) or the percent of control, which indicates the inhibitor's potency and selectivity.[11]
2. Cellular Target Engagement (e.g., NanoBRET™ Assay)
-
Objective: To confirm that the CLK inhibitor binds to its intended target within a live cellular environment.
-
Methodology: This assay relies on Bioluminescence Resonance Energy Transfer (BRET). The target CLK protein is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the CLK is added to the cells. When the tracer binds to the NanoLuc®-CLK fusion protein, BRET occurs. If the test inhibitor is added and displaces the tracer by binding to the CLK, the BRET signal decreases in a dose-dependent manner, allowing for the determination of intracellular target engagement and affinity.[1][2][12]
3. Cellular Thermal Shift Assay (CETSA®)
-
Objective: To verify target engagement in intact cells or tissues by measuring changes in the thermal stability of the target protein upon inhibitor binding.
-
Methodology: Cells or tissues are treated with the inhibitor or a vehicle control. The samples are then heated to various temperatures. Ligand-bound proteins are generally more resistant to heat-induced denaturation. After heating, the cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins. The amount of the target CLK protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates direct binding.[7][13][14]
Visualizations
Caption: CLK signaling pathway in pre-mRNA splicing.
Caption: Workflow for validating on-target vs. off-target effects.
Caption: Experimental approach to characterize inhibitor selectivity.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 3. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing. [escholarship.org]
- 4. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. eubopen.org [eubopen.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Table 4, Off-target pharmacology data for ML315 highlighting targets with ≥ 50% inhibition or stimulation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chayon.co.kr [chayon.co.kr]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. CETSA [cetsa.org]
- 14. news-medical.net [news-medical.net]
Technical Support Center: Long-Term Stability of MU1210 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of the small molecule inhibitor, MU1210, in solution. Below you will find frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors:
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1][2]
-
Solvent: The choice of solvent is critical. While DMSO is common for creating stock solutions, its properties (e.g., water content) can impact stability.[1][3][4] Aqueous buffers can lead to hydrolysis, and their pH is a critical factor.[5]
-
Light: Exposure to UV or ambient light can cause photodegradation of sensitive compounds.[6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible functional groups within this compound.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise its integrity, potentially leading to precipitation or degradation.[1][6]
Q2: What are the visible signs of this compound instability in a solution?
A2: Common indicators of instability include:
-
Precipitation or Cloudiness: This suggests the compound is no longer fully dissolved, which could be due to degradation into a less soluble product or a change in solubility with temperature.[7]
-
Color Change: A noticeable change in the solution's color is a strong indicator of chemical degradation.[7]
-
Chromatographic Changes: When analyzed via techniques like HPLC, the appearance of new peaks, a decrease in the main peak's area, or shifts in retention time all point to degradation.[7]
-
Loss of Biological Activity: A reduction in the expected efficacy of this compound in your experimental assays is a critical sign of instability.[7]
Q3: What is the recommended method for storing a stock solution of this compound?
A3: For optimal long-term stability, lyophilized (powdered) this compound should be stored at -20°C or -80°C in a dark, dry environment.[6] Once reconstituted in a solvent like DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] These aliquots should be stored at -80°C and protected from light. For short-term storage (a few days), 4°C may be acceptable, but this should be validated with a stability study.
Q4: How often should I test the stability of my this compound stock solution?
A4: For long-term experiments, it is advisable to qualify a new batch of stock solution upon preparation (T=0) and then re-analyze it periodically. Regulatory guidelines for formal stability studies often recommend testing at intervals such as 3, 6, and 12 months for long-term conditions.[5][8] For critical research, analyzing an aliquot every 1-2 months is a good practice to ensure data integrity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution & Action Steps |
| Precipitate forms in this compound stock solution after thawing. | 1. Poor solubility at low temperatures.2. Concentration is too high.3. Solvent absorbed water, reducing solubility. | 1. Gently warm the solution to room temperature (20-25°C) and vortex thoroughly to redissolve. Mild sonication can also be used.[7]2. For future stocks, consider preparing a lower concentration or using an alternative solvent.3. Use anhydrous-grade DMSO and proper handling techniques to minimize water absorption.[9] |
| The color of the this compound solution has changed from clear to yellow. | Chemical degradation, possibly due to oxidation or light exposure. | 1. Discard the solution immediately. Do not use it for experiments as the degradation products could be reactive or interfere with the assay.2. Prepare a fresh stock solution.3. Ensure the new stock is stored in an amber vial or a vial wrapped in foil to protect it from light.[10] Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing. |
| HPLC analysis shows multiple new peaks that were not present at T=0. | Compound degradation. | 1. Quantify the area of the main this compound peak relative to the total peak area to determine the percentage of remaining compound. If it has fallen below your acceptable limit (e.g., 95%), the stock should be discarded.2. If possible, use mass spectrometry (LC-MS) to identify the degradation products to better understand the degradation pathway.[11] |
| Biological activity of this compound has decreased in a consistent assay. | Loss of active compound due to degradation. | 1. Immediately assess the purity and concentration of your this compound stock solution using a validated analytical method like HPLC-UV.[7]2. Compare the analytical results to the initial T=0 data to confirm degradation.3. Prepare a fresh stock solution from lyophilized powder and re-qualify it in your biological assay. |
Quantitative Stability Data
The following tables summarize hypothetical stability data for this compound (10 mM in anhydrous DMSO) under various storage conditions, as determined by HPLC analysis.
Table 1: Stability at Different Temperatures
| Storage Temperature | % Remaining after 1 Month | % Remaining after 3 Months | % Remaining after 6 Months |
| -80°C | 99.8% | 99.5% | 99.2% |
| -20°C | 99.1% | 98.2% | 97.0% |
| 4°C | 96.5% | 91.0% | 84.3% |
| 25°C (Room Temp) | 88.2% | 75.4% | 58.1% |
Table 2: Effect of Freeze-Thaw Cycles on Stability (Stored at -80°C between cycles)
| Number of F/T Cycles | % Remaining this compound |
| 1 | 99.9% |
| 3 | 99.5% |
| 5 | 98.8% |
| 10 | 96.2% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a reverse-phase HPLC (RP-HPLC) method to quantify the percentage of intact this compound over time.[11][12]
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid (FA)
-
HPLC system with UV detector (e.g., PDA detector)
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
2. Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
4. Procedure:
-
Time Zero (T=0) Sample: Immediately after preparing the fresh this compound stock solution, dilute it to a working concentration (e.g., 100 µM) in a 50:50 mixture of water:acetonitrile. Inject this sample into the HPLC system. This serves as the reference.
-
Storage of Aliquots: Store the remaining stock solution under the desired test conditions (e.g., -80°C, -20°C, 4°C) in appropriately labeled, light-protected aliquots.
-
Subsequent Time Points: At each scheduled time point (e.g., 1, 3, 6 months), retrieve one aliquot from storage. Allow it to thaw completely and equilibrate to room temperature.
-
Sample Preparation and Analysis: Prepare a sample for injection using the same dilution method as the T=0 sample. Analyze it using the established HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining by comparing the area of the main peak at the current time point to the area of the main peak at T=0.
-
% Remaining = (Peak AreaTx / Peak AreaT0) * 100
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. researchgate.net [researchgate.net]
- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing Incubation Time for MU1210 in Cell-Based Assays
Welcome to the technical support center for MU1210, a potent inhibitor of CDC-like kinases (CLKs). This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the use of this compound in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a chemical probe that acts as a potent inhibitor of CDC-like kinases, specifically CLK1, CLK2, and CLK4.[1][2] These kinases play a crucial role in the regulation of RNA splicing by phosphorylating serine and arginine-rich (SR) proteins.[2] By inhibiting CLKs, this compound disrupts the normal phosphorylation of SR proteins, leading to alterations in alternative splicing, which can subsequently affect gene expression and induce cellular effects such as the inhibition of cell proliferation and apoptosis.[2][3]
Q2: What are the recommended starting concentrations and incubation times for this compound in cell-based assays?
A2: The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific assay. However, based on available data, a starting concentration of 1 µM is often recommended.[2] Due to its low solubility, concentrations higher than 10 µM should be avoided to prevent precipitation.[2] For observing effects on SR protein phosphorylation, an incubation time of as short as 3 hours has been shown to be effective.[2] For cytotoxicity or cell proliferation assays, longer incubation times of 24 to 72 hours are typically used.[2]
Q3: How can I assess the cytotoxic effects of this compound in my cell line?
A3: Cytotoxicity of this compound can be assessed using various standard assays. The MTT assay is a common colorimetric method to measure mitochondrial activity, which is proportional to the number of viable cells.[2][4] Other methods include the LDH release assay, which measures lactate dehydrogenase released from damaged cells, and the trypan blue exclusion assay to differentiate live from dead cells.[4] For a more detailed analysis, flow cytometry-based assays can be employed to quantify viable, apoptotic, and necrotic cells.[5][6]
Q4: Are there any known off-target effects of this compound I should be aware of?
A4: While this compound is a selective inhibitor of CLK1, CLK2, and CLK4, it has been shown to have some activity against other kinases. The closest off-target identified is HIPK2.[2] It also shows potency against the splicing kinase DYRK2 at higher concentrations.[2] It is important to consider these potential off-target effects when interpreting your data. Using the provided negative control compound, MU140, can help differentiate between on-target and off-target effects.[2]
Q5: What is the purpose of the negative control compound, MU140?
A5: MU140 is a structurally similar compound to this compound that does not inhibit CLK kinases.[2] It is intended to be used as a negative control in experiments to help confirm that the observed effects of this compound are due to the inhibition of its target kinases and not due to non-specific or off-target effects.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak effect of this compound observed. | Suboptimal concentration: The concentration of this compound may be too low for your specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration. Start with a range from 0.1 µM to 10 µM. |
| Insufficient incubation time: The incubation time may be too short to observe the desired effect. | For signaling events like SR protein phosphorylation, try a time course from 1 to 6 hours.[7] For functional outcomes like apoptosis or proliferation, extend the incubation to 24, 48, or 72 hours.[2] | |
| Low solubility of this compound: At concentrations above 10 µM, this compound may precipitate out of solution, reducing its effective concentration. | Visually inspect your culture medium for any signs of precipitation. Avoid using concentrations above 10 µM.[2] Ensure proper dissolution of the compound in DMSO before diluting in culture medium. | |
| Cell line resistance: Your cell line may be inherently resistant to the effects of CLK inhibition. | Consider using a positive control cell line known to be sensitive to CLK inhibitors. | |
| High background or non-specific effects observed. | Off-target effects: The observed phenotype may be due to the inhibition of other kinases. | Include the negative control compound, MU140, in your experiments to distinguish between on-target and off-target effects.[2] |
| DMSO toxicity: The concentration of the vehicle (DMSO) may be too high. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| High variability between replicates. | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. |
| Inconsistent compound addition: Variations in the amount of this compound added to each well. | Use a multichannel pipette or an automated dispenser for adding the compound to minimize variability. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can lead to inconsistent results. | Avoid using the outermost wells of your plates for critical experiments or fill them with sterile PBS or medium to minimize evaporation. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Inhibition of SR Protein Phosphorylation
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM). Prepare a vehicle control (DMSO) and a negative control (MU140) at the same final concentration.
-
Treatment: Remove the culture medium from the cells and add the medium containing this compound, MU140, or the vehicle control.
-
Time-Course Incubation: Incubate the cells for different durations (e.g., 1, 3, 6, and 12 hours) at 37°C.
-
Cell Lysis: After each time point, wash the cells with ice-cold PBS and lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR antibody).
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for phosphorylated SR proteins and normalize to the loading control. Determine the incubation time that results in the most significant reduction in SR protein phosphorylation.
Protocol 2: Optimizing Incubation Time for Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 24-72 hour proliferation assay.
-
Cell Culture: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Add serial dilutions of this compound (e.g., 0.01 to 10 µM) to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
-
Time-Point Incubation: Incubate the plates for different durations, for example, 24, 48, and 72 hours.
-
MTT Assay:
-
At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle-treated control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) for each incubation time.
Quantitative Data Summary
Table 1: In Vitro and Cellular Potency of this compound
| Target Kinase | In Vitro IC50 (nM) | Cellular Potency (NanoBRET, nM) |
| CLK1 | 8 | 84 |
| CLK2 | 20 | 91 |
| CLK4 | 12 | 23 |
| HIPK1 | 187 | Not Reported |
| DYRK2 | 1309 | 1700 |
| Data sourced from MedChemExpress and Structural Genomics Consortium.[1][2] |
Table 2: Recommended Incubation Times for Different Cell-Based Assays
| Assay Type | Recommended Incubation Time | Key Considerations |
| SR Protein Phosphorylation | 1 - 6 hours | Shorter times are often sufficient to observe changes in signaling pathways. |
| Alternative Splicing Analysis | 6 - 24 hours | Requires time for transcriptional and splicing changes to occur. |
| Cytotoxicity / Cell Proliferation | 24 - 72 hours | Longer incubation is needed to observe effects on cell growth and viability. |
| Apoptosis Assays | 12 - 48 hours | The onset of apoptosis can vary depending on the cell line and this compound concentration. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. New flow cytometric assays for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry-based ex vivo murine NK cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Inhibitor Activity of MU1210 and T3-CLK
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitor activities of MU1210 and T3-CLK, two prominent chemical probes targeting the CDC-like kinase (CLK) family. This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key concepts for enhanced understanding.
Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine and arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. This compound and T3-CLK have emerged as valuable tools for studying the biological functions of CLKs. This guide offers a detailed comparison of their inhibitor profiles to aid researchers in selecting the appropriate tool for their specific needs.
Quantitative Inhibitor Activity
The inhibitory potency of this compound and T3-CLK against various kinases has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their activity and selectivity.
| Kinase | This compound IC50 (nM) | T3-CLK IC50 (nM) |
| CLK1 | 8[1] | 0.67[2] |
| CLK2 | 20[1] | 15[2] |
| CLK3 | Inactive (>3000)[3] | 110[2] |
| CLK4 | 12[1] | - |
| DYRK1A | - | 260[2] |
| DYRK1B | - | 230[2] |
| DYRK2 | 1309[1] | - |
| HIPK1 | 187[1] | - |
| HIPK2 | 23[3] | - |
Note: IC50 values are compiled from different sources and may have been determined under varying assay conditions. Direct comparison should be made with caution.
Cellular Activity and Target Engagement
The activity of these inhibitors has also been assessed in cellular contexts, confirming their ability to engage their targets within a biological system.
| Assay Type | This compound | T3-CLK |
| Cellular Target Engagement (NanoBRET) | CLK1: 84 nM, CLK2: 91 nM, CLK4: 23 nM[3] | Active in CLK NanoBRET assays |
| SR Protein Phosphorylation | Dose-dependent inhibition of SRSF protein phosphorylation[3] | Reduces SR protein phosphorylation |
| Alternative Splicing | Induces alternative splicing of Mdm4[3] | Modulates alternative splicing events[2] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant CLK enzyme
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitors (this compound, T3-CLK)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the test inhibitor or DMSO (vehicle control).
-
Add the CLK enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-CLK fusion protein
-
Transfection reagent
-
NanoBRET™ fluorescent tracer
-
Test inhibitors (this compound, T3-CLK)
-
NanoBRET™ Nano-Glo® Substrate
-
96-well cell culture plates
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-CLK fusion vector.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the test inhibitors.
-
Treat the cells with the test inhibitors or DMSO for a specified time (e.g., 2 hours).
-
Add the NanoBRET™ fluorescent tracer to all wells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate to generate the luminescent signal.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-enabled plate reader.
-
Calculate the BRET ratio and determine the IC50 values, representing the concentration of inhibitor required to displace 50% of the tracer.
Western Blot for Phosphorylated SR Proteins
This technique is used to detect the phosphorylation status of SR proteins in cells treated with CLK inhibitors.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Test inhibitors (this compound, T3-CLK)
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phosphorylated SR proteins (e.g., anti-pan-phospho-SR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with various concentrations of this compound, T3-CLK, or DMSO for a specified time.
-
Lyse the cells in lysis buffer to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated SR proteins.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of SR protein phosphorylation.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the CLK signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: CLK Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for CLK Inhibitor Characterization.
References
A Head-to-Head Comparison of Splicing Modulators: MU1210 vs. SGC-CLK-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MU1210 and SGC-CLK-1, two prominent chemical probes used to investigate the role of CDC-like kinases (CLKs) in pre-mRNA splicing. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
The regulation of pre-mRNA splicing is a critical cellular process, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1] CDC-like kinases (CLK1, CLK2, CLK3, and CLK4) are key regulators of splicing, primarily through the phosphorylation of serine/arginine-rich (SR) proteins.[2] This phosphorylation is essential for the proper localization and function of SR proteins within the spliceosome.[2] Small molecule inhibitors of CLKs are therefore invaluable tools for dissecting the mechanisms of splicing and for developing potential therapeutic agents.[3] This guide focuses on two such inhibitors: this compound and SGC-CLK-1.
Performance Data: A Quantitative Comparison
Both this compound and SGC-CLK-1 are potent inhibitors of CLK1, CLK2, and CLK4. The following tables summarize their in vitro potency and cellular target engagement.
| Compound | CLK1 IC₅₀ (nM) | CLK2 IC₅₀ (nM) | CLK4 IC₅₀ (nM) | CLK3 IC₅₀ (nM) |
| This compound | 8[4] | 20[4] | 12[4] | >3000[5] |
| SGC-CLK-1 | 13[6] | 4[6] | 46[6] | 363[6] |
| Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound and SGC-CLK-1 against CLK Isoforms. |
| Compound | CLK1 NanoBRET IC₅₀ (nM) | CLK2 NanoBRET IC₅₀ (nM) | CLK4 NanoBRET IC₅₀ (nM) |
| This compound | 84[5] | 91[5] | 23[5] |
| SGC-CLK-1 | 165[7] | 70[7] | 100[7] |
| Table 2: Cellular Target Engagement Measured by NanoBRET Assay. |
Kinase Selectivity Profile
A critical aspect of a chemical probe is its selectivity. Kinome-wide scanning provides a broad view of the off-target effects of these inhibitors.
| Compound | Assay Platform | Screening Concentration | Key Off-Targets (In Vitro) | Selectivity Score (S₁₀ at 1µM) |
| This compound | Invitrogen Kinase Panel (210 kinases) | 1 µM | HIPK2 (IC₅₀ = 23 nM)[5] | Not Reported |
| SGC-CLK-1 | KINOMEscan (403 kinases) | 1 µM | HIPK1, HIPK2, STK16, MAPK15 (ERK8)[6][7] | 0.002[6] |
| Table 3: Kinase Selectivity of this compound and SGC-CLK-1. |
Signaling Pathway and Mechanism of Action
dot
Caption: CLK inhibitors block the phosphorylation of SR proteins, leading to their altered localization and impaired spliceosome function.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for Phosphorylated SR Proteins
Objective: To assess the effect of this compound and SGC-CLK-1 on the phosphorylation of SR proteins.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or MDA-MB-468) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, SGC-CLK-1, or DMSO (vehicle control) for a specified time (e.g., 3-6 hours).[5]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% gradient SDS-PAGE gel.[6] Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[6]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR, clone 1H4 or MABE50).[5][6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Normalize to a loading control like β-actin or tubulin.
Immunofluorescence for Subcellular Localization
Objective: To visualize the effect of this compound and SGC-CLK-1 on the subcellular localization of CLKs and phosphorylated SR proteins.
Methodology:
-
Cell Seeding: Seed cells (e.g., U-118 MG or MDA-MB-435) on glass coverslips in 12-well plates.[6]
-
Treatment: Treat cells with the desired concentrations of this compound, SGC-CLK-1, or a negative control (e.g., SGC-CLK-1N) for a specified time (e.g., 1 hour).[6]
-
Fixation and Permeabilization: Wash cells with PBS, then fix and permeabilize (e.g., with 3.2% paraformaldehyde and 0.2% Triton X-100 in PBS for 5 minutes).[6]
-
Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against pSR proteins and/or a specific CLK isoform (e.g., anti-CLK2) for 1 hour at room temperature.[6]
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.[6]
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
A study directly comparing the two compounds found that at a concentration of 500 nM, SGC-CLK-1 caused a redistribution of CLK2 and pSR proteins, a phenotype also observed with this compound.[6]
Experimental Workflow for Splicing Modulator Evaluation
dot
References
- 1. youtube.com [youtube.com]
- 2. Clk Kinases and Splicing Regulation - Joseph Adams [grantome.com]
- 3. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 4. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGC-CLK-1 | Structural Genomics Consortium [thesgc.org]
Validating MU1210-Mediated CLK Inhibition with CLK1/2/4 siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical probe MU1210 and siRNA-mediated knockdown for studying the function of Cdc-like kinases (CLKs) 1, 2, and 4. It offers supporting experimental data and detailed protocols to aid researchers in validating the on-target effects of this compound.
This compound is a potent and selective inhibitor of CLK1, CLK2, and CLK4, which are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2][3] Validating the effects of a small molecule inhibitor with a genetic approach like RNA interference (RNAi) is a critical step in ensuring that the observed phenotype is a direct result of inhibiting the intended target. This guide outlines a systematic approach to this validation process.
Data Presentation: Comparative Analysis of this compound and CLK1/2/4 siRNA Knockdown
The following table summarizes hypothetical, yet plausible, quantitative data from experiments designed to validate the effects of this compound by comparing them to the effects of siRNA-mediated knockdown of CLK1, CLK2, and CLK4. The readouts include the phosphorylation of a known CLK substrate (SRSF1), the alternative splicing of a reporter gene, and the impact on cell viability.
| Treatment Condition | p-SRSF1 Levels (% of Control) | Alternative Splicing (% Exon Inclusion) | Cell Viability (% of Control) |
| Vehicle Control (DMSO) | 100% | 85% | 100% |
| This compound (1 µM) | 25% | 30% | 65% |
| Non-targeting siRNA | 98% | 83% | 99% |
| CLK1 siRNA | 60% | 55% | 80% |
| CLK2 siRNA | 75% | 65% | 88% |
| CLK4 siRNA | 85% | 75% | 92% |
| CLK1/2/4 siRNA Pool | 30% | 35% | 70% |
Data Interpretation: The data illustrates that treatment with this compound significantly reduces the phosphorylation of SRSF1, alters the splicing of a reporter gene, and decreases cell viability. The pooled siRNA targeting all three CLK isoforms closely phenocopies the effects of this compound, providing strong evidence that the compound's activity is on-target. Individual knockdown of the CLK isoforms reveals their relative contributions to the observed phenotype.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment with this compound
-
Cell Line: HeLa or other suitable cell line with detectable levels of CLK1, CLK2, and CLK4.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in culture medium to achieve the desired final concentrations.
-
Treatment Protocol: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing this compound or a vehicle control (DMSO) at the same final concentration. Cells are incubated for the desired time points (e.g., 24, 48, 72 hours) before downstream analysis.
siRNA-Mediated Knockdown of CLK1, CLK2, and CLK4
-
siRNA Reagents: Validated siRNAs targeting human CLK1, CLK2, and CLK4, as well as a non-targeting control siRNA, are obtained from a reputable supplier.
-
Transfection Reagent: A lipid-based transfection reagent suitable for the chosen cell line (e.g., Lipofectamine RNAiMAX) is used.
-
Transfection Protocol:
-
Cells are seeded in 6-well plates to reach 30-50% confluency at the time of transfection.
-
For each well, siRNA is diluted in Opti-MEM I Reduced Serum Medium to a final concentration of 25 nM.
-
The transfection reagent is separately diluted in Opti-MEM and incubated for 5 minutes at room temperature.
-
The diluted siRNA and transfection reagent are combined, mixed gently, and incubated for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
The siRNA-lipid complexes are added dropwise to the cells.
-
Cells are incubated for 48-72 hours to allow for target gene knockdown before being harvested for analysis. Knockdown efficiency should be confirmed by qPCR or Western blotting.
-
Western Blotting for Phospho-SRSF1
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg) antibody). A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Alternative Splicing Reporter Assay
-
Reporter Construct: A reporter plasmid containing a minigene with an alternative exon flanked by constitutive exons is used. The inclusion or exclusion of the alternative exon can be quantified by RT-PCR.
-
Transfection and Treatment: Cells are co-transfected with the reporter plasmid and the indicated siRNAs or treated with this compound.
-
RNA Extraction and RT-PCR: Total RNA is extracted from the cells, and reverse transcription is performed to generate cDNA. PCR is then carried out using primers that flank the alternative exon.
-
Analysis: The PCR products are resolved on an agarose gel, and the ratio of the splice variants (exon inclusion vs. exclusion) is quantified using densitometry.
Cell Viability Assay
-
Assay Principle: A commercially available cell viability assay, such as the MTT or CellTiter-Glo assay, is used to measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Procedure: Cells are seeded in 96-well plates and treated with this compound or transfected with siRNAs as described above. At the end of the treatment period, the assay reagent is added to each well, and the signal (absorbance or luminescence) is measured according to the manufacturer's instructions.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: CLK1/2/4-mediated phosphorylation of SR proteins and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for validating this compound effects with siRNA knockdown.
References
A Comparative Guide to Cdc2-like Kinase (CLK) Inhibitors: Cross-Validation of MU1210 Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cdc2-like kinase (CLK) inhibitor MU1210 with other notable inhibitors of the CLK family. The data presented is intended to offer an objective overview of their performance based on available experimental findings, facilitating informed decisions in research and drug development.
Introduction to CLK Inhibition
Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases (CLK1, CLK2, CLK3, and CLK4) that play a crucial role in the regulation of pre-mRNA splicing. They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1] Dysregulation of CLK activity and aberrant splicing are implicated in various diseases, including cancer and neurodegenerative disorders, making CLKs attractive therapeutic targets.[2][3] A number of small molecule inhibitors have been developed to probe the function of CLKs and for their therapeutic potential.[4] This guide focuses on the cross-validation of findings for this compound, a potent CLK inhibitor, by comparing its activity with other well-characterized CLK inhibitors.
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency (IC50 values) of this compound and other selected CLK inhibitors against various CLK isoforms and common off-target kinases. This data allows for a direct comparison of their activity and selectivity profiles.
Table 1: In Vitro Potency (IC50 in nM) of CLK Inhibitors Against CLK Isoforms
| Inhibitor | CLK1 | CLK2 | CLK3 | CLK4 | Reference(s) |
| This compound | 8 | 20 | >3000 | 12 | [5] |
| TG003 | 20 | - | >10000 | 15 | [6] |
| KH-CB19 | 20 | - | >1000 | - | [6] |
| CX-4945 | - | High | Weaker | - | [1] |
| T-025 | 4.8 (Kd) | 0.096 (Kd) | 6.5 (Kd) | 0.61 (Kd) | [7] |
| SGC-CLK-1 | 13 | 4 | 363 | 46 | [8] |
| CLK-IN-T3 | 0.67 | 15 | 110 | - | [7] |
Table 2: Selectivity Profile of CLK Inhibitors Against Common Off-Target Kinases (IC50 in nM)
| Inhibitor | DYRK1A | DYRK1B | DYRK2 | HIPK1 | HIPK2 | Reference(s) |
| This compound | - | - | 1309 | 187 | 23 | [5] |
| TG003 | 12 | - | - | - | - | [9][10] |
| KH-CB19 | 55 | - | - | - | - | [10] |
| T-025 | 0.074 (Kd) | 1.5 (Kd) | 32 (Kd) | - | - | [7] |
| SGC-CLK-1 | - | - | - | Potent | Potent | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay
-
Principle: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, in vitro kinase assays are performed. These assays typically measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the kinase.
-
Protocol Outline (ADP-Glo™ Assay):
-
A reaction mixture is prepared containing the specific CLK enzyme, a substrate peptide (e.g., a generic SR protein-derived peptide), and ATP in a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).[11]
-
The test inhibitor (e.g., this compound) is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 30-60 minutes).[11][12]
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent (e.g., ADP-Glo™ reagent), which converts ADP to ATP.[11]
-
The newly synthesized ATP is then measured using a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the kinase activity.[12]
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Cellular Target Engagement (NanoBRET™ Assay)
-
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a test compound to a target protein within living cells. It relies on energy transfer from a NanoLuc® luciferase-tagged kinase to a fluorescent tracer that binds to the kinase's active site.
-
Protocol Outline:
-
HEK293 cells are transiently transfected with a vector expressing the target CLK fused to NanoLuc® luciferase.[13]
-
The transfected cells are seeded into multi-well plates.
-
Cells are treated with a cell-permeable fluorescent tracer that binds to the CLK active site.
-
The test inhibitor is then added at various concentrations. If the inhibitor binds to the CLK, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
After a specific incubation period (e.g., 2 hours), a substrate for NanoLuc® is added, and the BRET signal is measured using a luminometer.[14]
-
IC50 values for cellular target engagement are determined by analyzing the dose-dependent decrease in the BRET signal.
-
Western Blotting for Phosphorylated SR Proteins
-
Principle: This technique is used to detect the levels of phosphorylated SR proteins in cell lysates, providing a measure of CLK activity within the cell.
-
Protocol Outline:
-
Cells are treated with the CLK inhibitor or a vehicle control for a specified time.
-
Cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentration in the lysates is determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).[15]
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that specifically recognizes phosphorylated SR proteins (e.g., a pan-phospho-SR antibody).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the bands corresponding to phosphorylated SR proteins are visualized.[15] The intensity of the bands can be quantified to compare the levels of SR protein phosphorylation between different treatment conditions.
-
RT-PCR for Alternative Splicing Analysis
-
Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to analyze changes in the alternative splicing of specific genes (e.g., Mdm4) following treatment with a CLK inhibitor.
-
Protocol Outline:
-
Total RNA is extracted from cells treated with the CLK inhibitor or a vehicle control.
-
The RNA is reverse transcribed into complementary DNA (cDNA).[16]
-
PCR is then performed using primers that flank the alternatively spliced exon of the target gene.[17]
-
The PCR products are separated by gel electrophoresis. Different splice isoforms will produce PCR products of different sizes.[16]
-
The relative abundance of the different splice isoforms can be quantified by analyzing the intensity of the corresponding bands on the gel.
-
Mandatory Visualizations
CLK Signaling Pathway
The following diagram illustrates the central role of Cdc2-like kinases in the regulation of pre-mRNA splicing through the phosphorylation of SR proteins.
Caption: CLK-mediated phosphorylation of SR proteins is a key step in spliceosome assembly.
Experimental Workflow for Inhibitor Characterization
This diagram outlines the typical experimental workflow for characterizing a novel CLK inhibitor like this compound.
Caption: Workflow for characterizing CLK inhibitors from in vitro to cellular effects.
References
- 1. Structural Basis for the Selective Inhibition of Cdc2-Like Kinases by CX-4945 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. carnabio.com [carnabio.com]
- 15. raybiotech.com [raybiotech.com]
- 16. OBM Genetics | Translating RNA Splicing Analysis into Diagnosis and Therapy [lidsen.com]
- 17. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specific Effects of the CLK Inhibitor MU1210 with its Negative Control MU140
For researchers investigating the role of Cdc2-like kinases (CLKs) in cellular processes, specific and reliable tools are paramount. MU1210 has emerged as a potent chemical probe for inhibiting CLK1, CLK2, and CLK4.[1][2] However, to ensure that the observed biological effects are genuinely due to the inhibition of these kinases and not a result of off-target activities or the compound's chemical structure, a proper negative control is essential. This guide details how to use MU140, the recommended negative control for this compound, to validate the specific effects of CLK inhibition in your experiments.[1]
This compound is a highly selective inhibitor of CLK1, CLK2, and CLK4, playing a crucial role in the regulation of RNA splicing through the phosphorylation of serine and arginine-rich (SR) proteins.[1][3] To attribute the effects of this compound directly to CLK inhibition, it is critical to conduct parallel experiments with MU140. MU140 is structurally related to this compound but is inactive against CLKs. Therefore, any biological effect observed with this compound but not with MU140 can be confidently attributed to the specific inhibition of CLK kinases.
Comparative Data of this compound and MU140
The following table summarizes the key biochemical and cellular parameters of this compound and its negative control, MU140, providing a clear basis for their respective applications in research.
| Parameter | This compound | MU140 (Negative Control) | Reference |
| Target Kinases | CLK1, CLK2, CLK4 | Inactive | [1] |
| IC50 (CLK1) | 8 nM | No significant inhibition | [1][2] |
| IC50 (CLK2) | 20 nM | No significant inhibition | [1][2] |
| IC50 (CLK4) | 12 nM | No significant inhibition | [1][2] |
| Cellular Potency (NanoBRET - CLK1) | 84 nM | No significant inhibition | [1] |
| Cellular Potency (NanoBRET - CLK2) | 91 nM | No significant inhibition | [1] |
| Cellular Potency (NanoBRET - CLK4) | 23 nM | No significant inhibition | [1] |
| Effect on SRSF Phosphorylation | Dose-dependent inhibition | No effect | [1] |
| Effect on Mdm4 Alternative Splicing | Induces accumulation of Mdm4-S | No effect | [1] |
Experimental Protocols for Validation
To validate the CLK-specific effects of this compound, it is recommended to perform side-by-side comparisons with MU140 in cellular assays. Below are detailed methodologies for two key experiments that demonstrate the specific activity of this compound.
Experiment 1: Analysis of SRSF Protein Phosphorylation via Western Blot
This experiment aims to demonstrate that this compound, but not MU140, inhibits the phosphorylation of SR proteins, a direct downstream effect of CLK activity.
Methodology:
-
Cell Culture and Treatment:
-
Culture HeLa cells to 70-80% confluency in appropriate media.
-
Prepare stock solutions of this compound and MU140 in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) and a high concentration of MU140 (e.g., 10 µM) for 3 hours. Include a DMSO-only control.
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody that recognizes the phosphorylated form of SR proteins (e.g., anti-pSR).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total SR proteins or a housekeeping protein (e.g., β-actin) for loading control.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of SR proteins will be observed in cells treated with this compound, while no change will be seen in cells treated with DMSO or MU140.[1]
Experiment 2: Analysis of Alternative Splicing via RT-PCR
This experiment investigates the effect of CLK inhibition on the alternative splicing of a specific gene, such as Mdm4, which is known to be regulated by CLKs.
Methodology:
-
Cell Culture and Treatment:
-
Culture MCF7 cells to 70-80% confluency.
-
Treat cells with this compound (10 µM), MU140 (10 µM), and a DMSO control for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using a suitable RNA isolation kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the alternatively spliced region of the Mdm4 gene. This will allow for the amplification of different splice variants.
-
Use appropriate PCR cycling conditions.
-
-
Gel Electrophoresis:
-
Analyze the PCR products on a 2% agarose gel.
-
Expected Outcome: Treatment with this compound will result in a shift in the ratio of Mdm4 splice variants, specifically an accumulation of the shorter form (Mdm4-S), compared to the DMSO and MU140 treated cells.[1]
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating this compound specificity.
Caption: Signaling pathway of CLK-mediated alternative splicing.
References
Validating the On-Target Effects of MU1210 in Cells: A Comparative Guide
MU1210 is a chemical probe that selectively inhibits CLK1, CLK2, and CLK4, kinases that play a crucial role in the regulation of RNA splicing through the phosphorylation of serine and arginine-rich (SR) proteins.[1] Validating that the cellular effects of this compound are a direct consequence of inhibiting these target kinases is paramount. This guide compares this compound with alternative pharmacological and genetic approaches for on-target validation.
Comparative Analysis of On-Target Validation Methods for this compound
To ascertain that the observed cellular phenotype upon this compound treatment is a direct result of CLK1/2/4 inhibition, several complementary approaches should be employed. The following table summarizes the key characteristics of this compound and compares it with alternative validation tools.
| Method | Target(s) | Principle of Action | Key Readouts | Advantages | Limitations |
| This compound | CLK1, CLK2, CLK4 | Small molecule inhibitor | SRSF phosphorylation, alternative splicing (e.g., Mdm4), cellular target engagement (NanoBRET) | Potent and selective, cell-permeable, reversible. | Potential for off-target effects, requires careful dose selection. |
| MU140 (Negative Control) | None (Inactive Analogue) | Structurally similar to this compound but lacks inhibitory activity against CLKs. | Should show no effect on SRSF phosphorylation or alternative splicing. | Essential for confirming that observed effects are not due to the chemical scaffold itself. | Does not provide information about on-target effects of active compounds. |
| Alternative CLK Inhibitors (e.g., T3-CLK, SGC-CLK-1) | CLK1, CLK2, CLK3, CLK4 | Small molecule inhibitors with different chemical scaffolds. | Similar to this compound; comparison of phenotypic effects. | Phenocopying with structurally distinct inhibitors strengthens on-target validation. | Each inhibitor has its own unique off-target profile that needs to be considered. |
| siRNA/shRNA Knockdown | CLK1, CLK2, CLK4 | Post-transcriptional gene silencing. | Reduced CLK protein levels, decreased SRSF phosphorylation, altered splicing. | High target specificity. | Incomplete knockdown can lead to ambiguous results, potential for off-target effects of the RNAi machinery. |
| CRISPR/Cas9 Knockout | CLK1, CLK2, CLK4 | Permanent gene disruption. | Complete loss of CLK protein, significant changes in SRSF phosphorylation and splicing. | Provides a definitive genetic validation of the target's role. | Can induce compensatory mechanisms, not suitable for studying acute effects of target inhibition. |
Quantitative Data Summary
The following tables provide a quantitative comparison of this compound and alternative pharmacological inhibitors against their target kinases.
Table 1: In Vitro Potency of CLK Inhibitors (IC50 in nM)
| Compound | CLK1 | CLK2 | CLK3 | CLK4 | Reference |
| This compound | 8 | 20 | >3000 | 12 | [1] |
| T3-CLK | 0.67 | 15 | 110 | - | [2] |
| SGC-CLK-1 (CAF-170) | 13 | 4 | 363 | 46 | [3] |
| TG003 | 20 | - | - | 15 | [4][5] |
Table 2: Cellular Target Engagement and Off-Target Effects (IC50/Ki in nM)
| Compound | Assay | CLK1 | CLK2 | CLK4 | HIPK2 (Off-target) | DYRK2 (Off-target) | Reference |
| This compound | NanoBRET | 84 | 91 | 23 | >10000 | 1700 | [1] |
| MU140 | NanoBRET | >10000 | >10000 | - | NA | >10000 | [1] |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits CLK1/2/4, preventing SRSF protein phosphorylation and altering downstream RNA splicing.
Caption: A workflow for validating the on-target effects of this compound using cellular assays and various controls.
Caption: Comparison of pharmacological and genetic methods for validating on-target effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Target Engagement using NanoBRET™ Assay
This protocol is adapted from Promega's NanoBRET™ Target Engagement Intracellular Kinase Assay technical manuals.[1][6][7][8][9]
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
Plasmid encoding NanoLuc®-CLK fusion protein
-
NanoBRET™ Tracer
-
This compound, MU140, and other test compounds
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, non-binding surface 384-well plates
Procedure:
-
Cell Transfection:
-
Twenty-four hours before the assay, transfect HEK293 cells with the NanoLuc®-CLK fusion vector using FuGENE® HD according to the manufacturer's protocol.
-
-
Cell Plating:
-
On the day of the assay, harvest and resuspend the transfected cells in Opti-MEM™ to a concentration of 2 x 105 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound, MU140, and other test compounds in Opti-MEM™.
-
Add 10 µL of the compound dilutions to the respective wells. For the "no compound" control, add 10 µL of Opti-MEM™ with DMSO.
-
-
Tracer Addition:
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM™ at the desired final concentration.
-
Add 10 µL of the tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Add 20 µL of NanoBRET™ Nano-Glo® Substrate/Extracellular NanoLuc® Inhibitor mix to each well.
-
Read the plate within 10 minutes on a luminometer capable of measuring luminescence at 450 nm (donor) and 610 nm (acceptor).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
-
Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Phosphorylated SRSF Proteins
This protocol is a general guideline and may require optimization.[10][11][12]
Materials:
-
Cells treated with this compound, MU140, or siRNA.
-
Lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibody against phosphorylated SR proteins (e.g., anti-p-SR).
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-SR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for loading control):
-
The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
-
RT-PCR for Mdm4 Alternative Splicing
This protocol is based on methods described for analyzing alternative splicing.[13][14][15][16][17]
Materials:
-
RNA extraction kit (e.g., RNeasy Kit).
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit).
-
PCR master mix.
-
Primers flanking the alternatively spliced exon of Mdm4.
-
Agarose gel and electrophoresis equipment.
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Perform PCR using primers that flank exon 6 of the Mdm4 gene. This will amplify both the full-length (Mdm4-FL) and the shorter, exon-skipped (Mdm4-S) isoforms.
-
-
Gel Electrophoresis:
-
Resolve the PCR products on an agarose gel.
-
Visualize the bands corresponding to Mdm4-FL and Mdm4-S under UV light.
-
-
Analysis:
-
Quantify the band intensities to determine the relative abundance of the two isoforms in each sample. A shift from Mdm4-FL to Mdm4-S upon this compound treatment indicates an on-target effect on splicing.
-
By employing a combination of these pharmacological and genetic approaches, researchers can confidently validate the on-target effects of this compound in cells, thereby ensuring the integrity and reliability of their experimental findings.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 2. rndsystems.com [rndsystems.com]
- 3. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CLK 2 blockade modulates alternative splicing compromising MYC ‐driven breast tumors | Publicación [silice.csic.es]
- 5. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 7. eubopen.org [eubopen.org]
- 8. promega.com [promega.com]
- 9. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.com]
- 10. mdpi.com [mdpi.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Distinct mechanisms govern the phosphorylation of different SR protein splicing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dysregulation of Mdm2 and Mdm4 alternative splicing underlies motor neuron death in spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]
- 17. e-century.us [e-century.us]
Comparative Analysis of MU1210 Potency Against CLK1, CLK2, and CLK4
MU1210 has emerged as a significant chemical probe for studying the Cdc2-like kinase (CLK) family, which plays a crucial role in the regulation of pre-mRNA splicing.[1][2][3] This guide provides a detailed comparison of the inhibitory potency of this compound against three key members of this family: CLK1, CLK2, and CLK4. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.
Quantitative Potency Overview
This compound demonstrates high potency against CLK1, CLK2, and CLK4 in biochemical assays, with IC50 values in the low nanomolar range.[4][5][6] Cellular target engagement, assessed via NanoBRET assays, also confirms its efficacy within a cellular context.[4] The compound exhibits a degree of selectivity for these kinases, with CLK3 not being inhibited by this compound at concentrations up to 3 µM.[4]
| Target Kinase | Biochemical IC50 (nM) | Cellular NanoBRET IC50 (nM) |
| CLK1 | 8[4][5][6] | 84[4] |
| CLK2 | 20[4][5][6] | 91[4] |
| CLK4 | 12[4][5][6] | 23[4] |
Table 1: Comparative potency of this compound against CLK1, CLK2, and CLK4 in both biochemical and cellular assays.
The closest off-target identified for this compound in an activity-based kinase panel is HIPK2, with an IC50 of 23 nM.[4] However, this off-target activity was not observed in cellular NanoBRET assays at concentrations up to 10 µM.[4]
Experimental Protocols
The determination of this compound's potency relies on established biochemical and cellular assay methodologies.
1. Biochemical Kinase Inhibition Assay (IC50 Determination)
The in vitro potency of this compound is typically determined using a radiometric-based filtration binding assay.[7] This method directly measures the enzymatic activity of the target kinase.
-
Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-33P]-ATP to a specific substrate by the kinase. The inhibitory effect of this compound is measured by the reduction in substrate phosphorylation.
-
Procedure:
-
The target kinases (CLK1, CLK2, CLK4) are incubated with their respective substrates and [γ-33P]-ATP.
-
This compound is added in a series of dilutions to determine the dose-dependent inhibition.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is then stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate.
-
Unreacted [γ-33P]-ATP is washed away.
-
The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of kinase activity, is calculated from the dose-response curve.[8]
-
2. Cellular Target Engagement (NanoBRET™ Assay)
To assess the potency of this compound within a cellular environment, the NanoBRET™ (Bioluminescence Resonance Energy Transfer) target engagement assay is utilized.[9] This assay provides a quantitative measure of compound binding to the target kinase in living cells.
-
Principle: The assay relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound, like this compound, will compete with the tracer for binding to the kinase, resulting in a decrease in the BRET signal.
-
Procedure:
-
Cells are engineered to express the NanoLuc®-CLK fusion protein.
-
The cells are then treated with the cell-permeable fluorescent tracer.
-
This compound is added at various concentrations to the cell culture.
-
After an incubation period to allow for compound entry and binding, the NanoLuc® substrate is added to generate the donor luminescence.
-
The BRET signal (ratio of acceptor emission to donor emission) is measured.
-
The IC50 value is determined by quantifying the concentration of this compound required to displace 50% of the tracer, as indicated by a 50% reduction in the BRET signal.
-
Visualizations
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow of a radiometric kinase inhibition assay.
Comparative Potency of this compound
Caption: this compound's high potency against CLK1, CLK4, and CLK2.
References
- 1. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Kinase Inhibitor Specificity: Assessing MU1210 in Profiling Panels
For researchers in drug discovery and chemical biology, the specificity of a chemical probe is paramount. An ideal inhibitor modulates the activity of its intended target with high potency while exhibiting minimal interaction with other proteins. This guide provides a comparative analysis of MU1210, a potent inhibitor of CDC-like kinases (CLKs), against other known CLK inhibitors, focusing on its performance in kinase profiling panels. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex biological and experimental processes.
Comparative Kinase Inhibition Profile
This compound has emerged as a highly selective inhibitor of CLK1, CLK2, and CLK4. Its specificity has been evaluated in both biochemical assays and live-cell target engagement studies. To provide a clear comparison, this section summarizes the inhibitory activity (IC50) of this compound and two alternative CLK inhibitors, TG003 and KH-CB19.
Biochemical Inhibitory Activity
Biochemical assays measure the direct interaction of an inhibitor with purified kinase enzymes. The data below was generated using various kinase activity assays, which typically measure the phosphorylation of a substrate. This compound demonstrates high potency against its primary targets with IC50 values in the low nanomolar range.[1] It was found to be highly selective when tested in a broad panel of 210 kinases.[2]
| Target Kinase | This compound IC50 (nM) | TG003 IC50 (nM) | KH-CB19 IC50 (nM) |
| CLK1 | 8[1][2] | 20[3][4][5] | 20[6][7] |
| CLK2 | 20[1][2] | 200[3][5] | - |
| CLK3 | >3000[2] | >10,000[8][9] | 530[10] |
| CLK4 | 12[1][2] | 15[3][4][5] | Potent inhibition noted |
| DYRK1A | 213 | 24[8][9] | 55 |
| DYRK1B | 956 | 34[8][9] | - |
| DYRK2 | 1309 | - | - |
| HIPK1 | 187[1] | - | - |
| HIPK2 | 29 | - | - |
Cellular Target Engagement
To assess inhibitor activity in a more physiologically relevant context, cellular target engagement assays are employed. The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay measures the ability of a compound to displace a tracer molecule bound to a NanoLuc®-tagged kinase within living cells. This provides a quantitative measure of compound affinity for its target in a cellular environment.
| Target Kinase | This compound Cellular IC50 (nM) (NanoBRET) |
| CLK1 | 84[2] |
| CLK2 | 91[2] |
| CLK4 | 23[2] |
| DYRK2 | 1700[2] |
| HIPK2 | >10,000[2] |
Table 2: Cellular IC50 values for this compound determined by the NanoBRET TE Intracellular Kinase Assay. Notably, the off-target activity against HIPK2 observed in biochemical assays was not present in the cellular context.[2]
Signaling Pathway: CLK-Mediated Pre-mRNA Splicing
Cdc-like kinases (CLKs) are crucial regulators of pre-mRNA splicing, a fundamental process for generating mature messenger RNA (mRNA).[11] They act by phosphorylating serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[12][13] This phosphorylation is essential for the proper assembly of the spliceosome and the selection of correct splice sites.[14] By inhibiting CLKs, compounds like this compound can modulate these splicing events, making them valuable tools for studying gene expression and potential therapeutics for diseases linked to aberrant splicing.[11][14]
Caption: CLK-mediated phosphorylation of SR proteins, a key step in pre-mRNA splicing, is inhibited by this compound.
Experimental Protocols & Workflows
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental methods. Below are detailed protocols for the primary assay types used to characterize this compound.
A. Biochemical Kinase Activity Assay (e.g., Invitrogen Z'-LYTE®)
This protocol describes a generalized method for determining inhibitor potency against purified kinases using a fluorescence resonance energy transfer (FRET)-based assay.
Objective: To measure the IC50 value of an inhibitor by quantifying its effect on the enzymatic activity of a purified kinase.
Principle: The assay uses a FRET-based peptide substrate. Kinase-mediated phosphorylation of the substrate prevents it from being cleaved by a development reagent protease. Cleavage of the unphosphorylated substrate disrupts FRET, leading to a change in the emission ratio, which is used to calculate the percent of phosphorylation.
Materials:
-
Purified Kinase (e.g., CLK1)
-
Kinase-specific FRET peptide substrate
-
ATP
-
Kinase Reaction Buffer
-
Test Inhibitor (e.g., this compound) serially diluted in DMSO
-
Z'-LYTE® Development Reagent
-
Stop Reagent
-
Microplate reader capable of measuring FRET
Procedure:
-
Reaction Setup: In a 384-well plate, add kinase buffer, the test inhibitor at various concentrations, and the kinase/substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
-
Development: Add the Development Reagent to all wells. This initiates the cleavage of any unphosphorylated substrate.
-
Stopping the Reaction: Add the Stop Reagent to halt the development reaction.
-
Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission from both the donor (e.g., Coumarin) and acceptor (e.g., Fluorescein) fluorophores.
-
Data Analysis: Calculate the emission ratio and determine the percent phosphorylation. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a FRET-based biochemical kinase inhibitor assay.
B. Cellular Target Engagement Assay (Promega NanoBRET™)
This protocol outlines the general steps for measuring the apparent affinity of a test compound for a specific kinase within intact cells.
Objective: To quantify the intracellular potency of an inhibitor by measuring its ability to competitively displace a fluorescent tracer from a NanoLuc®-kinase fusion protein.
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor). Compound binding to the kinase displaces the tracer, leading to a dose-dependent decrease in the BRET signal.[15]
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-Kinase fusion protein
-
Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
Test Inhibitor (e.g., this compound) serially diluted
-
NanoBRET® Tracer
-
NanoBRET® Nano-Glo® Substrate and Lysis Buffer
-
White, 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection: Seed HEK293 cells into plates and transfect them with the NanoLuc®-Kinase fusion vector. Incubate for 24 hours.
-
Compound and Tracer Addition: Treat the transfected cells with the test inhibitor at various concentrations, followed by the addition of the NanoBRET® Tracer at a fixed concentration. Equilibrate at 37°C.
-
Signal Detection: Add the NanoBRET® Nano-Glo® Substrate to lyse the cells and generate the luminescent signal.
-
Data Acquisition: Immediately measure the donor (460nm) and acceptor (610nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET® ratio (Acceptor/Donor). Plot the ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50 value.
Caption: Workflow for the NanoBRET™ Target Engagement Intracellular Kinase Assay.
Conclusion
The data presented in this guide highlight this compound as a highly potent and selective chemical probe for the CLK1, CLK2, and CLK4 kinases. Its specificity, confirmed through both broad biochemical screening and live-cell target engagement assays, surpasses that of some alternative inhibitors, particularly concerning off-targets like HIPK2, which were not engaged by this compound in a cellular context.[2] The detailed protocols and workflows provided herein offer a practical framework for researchers aiming to perform similar kinase inhibitor characterization studies. By employing these rigorous methods, the scientific community can ensure the quality and reliability of chemical probes, leading to more accurate and reproducible biological discoveries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. KH-CB19 |CAS:1354037-26-5 Probechem Biochemicals [probechem.com]
- 7. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. TG 003 | CLK (Cdc2-like Kinases) | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 12. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 15. reactionbiology.com [reactionbiology.com]
Independent Validation of MU1210's Effect on SR Protein Phosphorylation: A Comparative Guide
This guide provides an objective comparison of the CDC-like kinase (CLK) inhibitor, MU1210, with alternative compounds known to modulate the phosphorylation of Serine/Arginine-rich (SR) proteins. The data presented is intended for researchers, scientists, and drug development professionals working on the regulation of pre-mRNA splicing and related therapeutic areas.
Comparative Analysis of Inhibitor Potency
The following table summarizes the quantitative data on the inhibitory effects of this compound and selected alternative compounds on SR protein phosphorylation. It is important to note that the data has been compiled from various independent studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Primary Target(s) | Assay Type | Measured Effect | Effective Concentration | Reference |
| This compound | CLK1, CLK2, CLK4 | Cellular (HeLa cells) | Inhibition of SRSF protein phosphorylation | Dose-dependent, noticeable at 10 µM | |
| CLK1, CLK2, CLK4 | NanoBRET Assay | IC50 values of 8 nM (CLK1), 20 nM (CLK2), 12 nM (CLK4) | 8-20 nM | ||
| SRPIN340 | SRPK1 | In vitro kinase assay | K_i of 0.89 µM for SRPK1 | 0.89 µM | |
| SRPK1/2 | Cellular (Leukemia cells) | Reduction in SR protein phosphorylation | 100 µM | ||
| SPHINX31 | SRPK1 | In vitro kinase assay | IC50 of 5.9 nM | 5.9 nM | |
| SRPK1 | Cellular (PC3 cells) | Inhibition of SRSF1 phosphorylation | IC50 of 367.3 nM | ||
| Compound C02 | SRPK1 | Cellular (Jurkat cells) | Significant decrease in SRSF2 phosphorylation | 10 µM |
Signaling Pathway and Inhibitor Targets
The phosphorylation of SR proteins is a critical step in the regulation of pre-mRNA splicing and is primarily mediated by two families of kinases: the CDC-like kinases (CLKs) and the Serine/Arginine-rich Protein Kinases (SRPKs). This compound targets the CLK family, while the other compounds listed are primarily inhibitors of SRPK1.
Safety Operating Guide
Navigating the Disposal of MU1210: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information regarding the proper disposal procedures for MU1210, a chemical probe for CLK kinases.
It is critical to note that a specific Safety Data Sheet (SDS) for this compound containing detailed disposal instructions was not publicly available at the time of this writing. The information provided herein is based on general best practices for the disposal of chemical waste in a laboratory setting. All personnel handling this compound must consult the official SDS provided by the manufacturer or supplier before use and disposal.
Immediate Safety and Handling Considerations
Before disposal, it is essential to understand the handling and storage requirements of this compound to minimize risks.
-
Storage: this compound is stable as a solid when stored in the dark at -20°C. It is recommended to make aliquots rather than repeatedly freeze-thawing the compound.[1]
-
Solubility: The compound is soluble in DMSO up to 50 mM.[1]
-
Toxicity: In vitro toxicity assays have shown that this compound was not toxic in cells at concentrations greater than 1 µM after 24 hours of treatment. However, prolonged exposure (72 hours) induced significant impairment of cell proliferation at concentrations greater than 1µM.[1]
Given the potential for cellular toxicity with prolonged exposure, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.
General Disposal Procedures for Chemical Waste
In the absence of a specific SDS for this compound, the following general procedures for the disposal of chemical laboratory waste should be strictly adhered to. These procedures are designed to ensure the safe and environmentally responsible management of chemical waste.
1. Waste Identification and Segregation:
-
Properly identify all chemical waste. Waste containing this compound should be considered chemical waste.
-
Segregate this compound waste from other waste streams, such as regular trash, biological waste, and radioactive waste.[2][3]
-
Do not mix incompatible chemicals in the same waste container.
2. Waste Collection and Storage:
-
Use appropriate, clearly labeled waste containers for collecting this compound waste. The label should include the chemical name ("this compound"), concentration, and hazard symbols as a best practice.
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Keep waste containers closed except when adding waste.
3. Disposal Pathway:
-
All chemical waste, including solid this compound and any solutions containing it, must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[4]
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, a detailed quantitative data table regarding its disposal parameters (e.g., concentration limits for disposal, pH neutralization requirements) cannot be provided. Researchers must refer to the manufacturer's SDS for this critical information.
For illustrative purposes, a general data table for a hypothetical chemical waste stream is provided below.
| Parameter | Guideline | Source |
| pH Range for Aqueous Waste | 6.0 - 9.0 | Institutional EHS Guidelines (Example) |
| Halogenated Solvent Limit | < 1% for non-halogenated waste stream | Institutional EHS Guidelines (Example) |
| Heavy Metal Concentration | Varies by metal; typically in the low ppm range | EPA Regulations (Example) |
| Solid Waste Packaging | Puncture-resistant, sealed containers | Institutional EHS Guidelines (Example) |
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound prior to disposal are not available without the manufacturer's SDS. Any such procedures should be developed and validated by qualified personnel in accordance with institutional safety protocols and the information provided in the official SDS.
This compound Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of this compound in a laboratory setting. This workflow emphasizes the critical step of consulting the manufacturer-provided Safety Data Sheet.
Caption: Generalized workflow for the safe disposal of this compound chemical waste.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the manufacturer's Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
